O-Acetyl Tramadol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18-/m0/s1 |
InChI Key |
LQUPISJKOHCHAY-WMZOPIPTSA-N |
Isomeric SMILES |
CC(=O)O[C@@]1(CCCC[C@H]1CN(C)C)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
O-Acetyl Tramadol: An Examination of a Enigmatic Derivative and the Well-Defined Opioid Activity of its Congeners
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the topic of O-Acetyl Tramadol and its mechanism of action at opioid receptors. An exhaustive search of scientific literature and chemical databases reveals a significant lack of publicly available pharmacological data for this compound. There is no published research detailing its binding affinity, efficacy, or functional activity at mu, delta, or kappa opioid receptors. This compound is identified as a distinct chemical entity and a tramadol derivative, but its biological effects remain uncharacterized in the scientific literature.
In light of this absence of data, this guide provides a comprehensive overview of the well-established mechanism of action of the parent compound, tramadol, and its primary active metabolite, O-desmethyltramadol (M1), at opioid receptors. This information is presented to serve as a foundational resource for researchers interested in the pharmacology of tramadol and its derivatives. The guide adheres to the core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and experimental workflows using the DOT language for Graphviz.
This compound: A Chemical Overview
This compound, with the chemical name (1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl Acetate and CAS number 1413642-27-9, is a derivative of tramadol. Its chemical structure is characterized by the acetylation of the hydroxyl group on the cyclohexyl ring of the tramadol molecule. While its synthesis is documented, its pharmacological properties, particularly its interaction with opioid receptors, have not been reported in peer-reviewed literature.
The Opioid Mechanism of Action of Tramadol and its Metabolites
Tramadol's analgesic effect is complex, involving a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of the reuptake of serotonin and norepinephrine.[1][2] The opioid activity of tramadol is primarily attributed to its main metabolite, O-desmethyltramadol (M1).[3][4]
Binding Affinity at Opioid Receptors
The affinity of a compound for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The binding affinities of tramadol and its metabolites for the human mu-opioid receptor (hMOR) have been determined through radioligand binding assays.
| Compound | Receptor | Ki (nM) | Reference(s) |
| (+/-)-Tramadol | human µ-opioid | 2400 | [4][5] |
| (+)-O-Desmethyltramadol (M1) | human µ-opioid | 3.4 | [4][5] |
| (-)-O-Desmethyltramadol (M1) | human µ-opioid | 240 | [4][5] |
| (+/-)-N-Desmethyltramadol (M2) | human µ-opioid | >10000 | [4][5] |
| (+/-)-M5 | human µ-opioid | 100 | [4][5] |
| Morphine | human µ-opioid | 0.9 - 4.7 |
Table 1: Binding Affinities (Ki) of Tramadol and its Metabolites for the Human µ-Opioid Receptor.
Functional Activity at Opioid Receptors
The functional activity of a compound at a G protein-coupled receptor, such as the µ-opioid receptor, can be assessed using GTPγS binding assays. This assay measures the agonist-induced stimulation of the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early step in receptor activation. The potency (EC50) and efficacy (Emax) of a compound can be determined from these assays.
| Compound | Potency (EC50, nM) | Efficacy (Emax, % of baseline) | Reference(s) |
| (+)-O-Desmethyltramadol (M1) | 98 | 150 | [5] |
| (-)-O-Desmethyltramadol (M1) | 3300 | 80 | [5] |
| (+/-)-M5 | 1100 | 110 | [5] |
Table 2: Functional Activity of Tramadol Metabolites at the Human µ-Opioid Receptor (GTPγS Binding Assay).
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a typical competitive binding assay to determine the Ki of a test compound for the µ-opioid receptor.
Materials:
-
Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Radioligand: [³H]Naloxone or [³H]DAMGO.
-
Test compounds (e.g., this compound, Tramadol, M1).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand at a concentration near its Kd, and either the test compound or vehicle.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
This protocol describes a method to measure the agonist-stimulated G protein activation at the µ-opioid receptor.
Materials:
-
Membranes from cells expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS.
-
Test compounds (agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to reduce basal binding).
-
Non-specific binding control (e.g., 10 µM unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the agonist compounds.
-
Pre-incubate cell membranes with GDP in assay buffer on ice.
-
In a 96-well plate, add the membrane suspension, test compounds, and [³⁵S]GTPγS.
-
For non-specific binding wells, add excess unlabeled GTPγS.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the dose-response curve using non-linear regression.
Visualizations
Signaling Pathway of µ-Opioid Receptor Activation
Caption: µ-Opioid receptor signaling cascade upon agonist binding.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Tramadol Metabolism and Activity
Caption: Metabolic activation of tramadol to its active opioid metabolite.
Conclusion
While this compound is a known derivative of tramadol, there is a conspicuous absence of scientific literature detailing its pharmacological activity, particularly its mechanism of action at opioid receptors. This guide has therefore focused on providing a comprehensive, in-depth overview of the well-characterized opioid pharmacology of tramadol and its principal active metabolite, O-desmethyltramadol. The provided data tables, experimental protocols, and diagrams offer a robust resource for researchers in the field of opioid pharmacology and drug development. Future research is warranted to elucidate the potential opioid receptor activity and overall pharmacological profile of this compound to determine if it shares or diverges from the properties of its parent compound and its well-studied metabolites.
References
- 1. zenodo.org [zenodo.org]
- 2. (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of O-Acetyl Tramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolic stability of O-Acetyl Tramadol. Due to the limited availability of direct research on this compound, this document leverages the extensive data available for its parent compound, tramadol, to infer its metabolic fate. This guide details the primary metabolic pathways, the cytochrome P450 (CYP) enzymes involved, and provides detailed experimental protocols for assessing in vitro metabolic stability using liver microsomes. Quantitative data for tramadol and its key metabolites are presented to serve as a benchmark for researchers. Furthermore, this guide includes workflow diagrams and putative metabolic pathways for this compound to aid in experimental design and data interpretation.
Introduction
Tramadol is a centrally acting analgesic with a dual mechanism of action.[1] It and its primary active metabolite, O-desmethyltramadol (M1), are agonists of the μ-opioid receptor. Tramadol also inhibits the reuptake of serotonin and norepinephrine.[2] The metabolic profile of tramadol is well-characterized, with O-demethylation to the active metabolite M1, and N-demethylation to N-desmethyltramadol (M2) being the principal phase I biotransformations.[3][4] These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP2B6.[1][5]
This guide provides a detailed framework for researchers to investigate the in vitro metabolic stability of this compound, drawing parallels from the extensive research on tramadol.
Putative Metabolic Pathways of this compound
The metabolism of this compound is likely to proceed through two main pathways:
-
Deacetylation: The acetyl group is susceptible to hydrolysis by esterases present in liver microsomes and other biological matrices, yielding tramadol. Tramadol would then follow its known metabolic pathways.
-
Direct Metabolism: this compound may be directly metabolized by CYP enzymes prior to deacetylation.
The primary metabolic pathways for tramadol, which this compound is expected to follow after deacetylation, are O-demethylation and N-demethylation.[3]
-
O-demethylation , mediated primarily by CYP2D6, produces O-desmethyltramadol (M1), the main active metabolite.[1][3]
-
N-demethylation , catalyzed by CYP3A4 and CYP2B6, results in the formation of N-desmethyltramadol (M2).[3][5]
These primary metabolites can undergo further metabolism to secondary metabolites such as N,N-didesmethyl-tramadol (M3) and N,O-didesmethyl-tramadol (M5).[1][5] Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds for excretion.[1][3]
Mandatory Visualization
Caption: Putative metabolic pathway of this compound.
Experimental Protocols
This section details the methodologies for conducting in vitro metabolic stability assays using liver microsomes. These protocols can be adapted for the study of this compound.
Liver Microsome Stability Assay
This assay determines the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in phase I metabolic enzymes like CYPs.[6]
Materials and Equipment:
-
Liver microsomes (human or other species)[7]
-
Test compound (this compound) stock solution[8]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[7][8]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][8]
-
Magnesium chloride (MgCl2)[8]
-
Incubator or water bath (37°C)[7]
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)[8]
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes[8]
-
Centrifuge[7]
-
LC-MS/MS system for analysis[7]
Experimental Workflow:
Caption: General workflow for a liver microsome stability assay.
Detailed Procedure:
-
Preparation:
-
Thaw frozen liver microsomes on ice.
-
Prepare a working solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO), ensuring the final solvent concentration in the incubation is low (<1%) to avoid enzyme inhibition.[9]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension to the phosphate buffer.
-
Add the this compound working solution to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
Incubate the reaction mixture at 37°C with shaking.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a quenching solution (e.g., 2-3 volumes of ice-cold acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining this compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[10]
Quantitative Data
As previously stated, specific quantitative data for the in vitro metabolic stability of this compound are not available in published literature. However, data for tramadol and its primary active metabolite, O-desmethyltramadol (M1), can provide a valuable reference point.
Table 1: In Vitro Intrinsic Clearance of Tramadol Metabolite M1 in Different Species
| Species | In Vitro System | Intrinsic Clearance (CLint) (µL/min/mg microsomal protein) |
| Common Brush-tailed Possum | Liver Microsomes | 9.9 ± 1.7 |
| Canine | Liver Microsomes | 1.9 ± 0.07 |
| Feline | Liver Microsomes | Too slow to determine |
| Common Brush-tailed Possum (Phase I) | Liver Microsomes | 47.6 |
| Canine (Phase I) | Liver Microsomes | 22.8 |
Data sourced from a study on the glucuronidation and phase I metabolism of O-desmethyltramadol.[11]
Table 2: Kinetic Parameters for Tramadol Metabolism in Human Liver Microsomes
| Metabolic Pathway | Enzyme(s) | Km (µM) |
| O-demethylation (to M1) | CYP2D6 (high-affinity) | 116 |
| N-demethylation (to M2) | CYP2B6, CYP3A4 (high-affinity) | 1021 |
Data from a study identifying cytochrome P-450 isoforms responsible for cis-tramadol metabolism.[5]
Analytical Methods for Quantification
A sensitive and specific analytical method is essential for accurately quantifying the parent compound and its metabolites in in vitro stability assays. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.
General LC-MS/MS Method Parameters for Tramadol and its Metabolites:
-
Chromatographic Separation: Reversed-phase chromatography using a C18 column is typically employed.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is common.[12]
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Logical Relationship for Analytical Method Development:
References
- 1. droracle.ai [droracle.ai]
- 2. mit.primo.exlibrisgroup.com [mit.primo.exlibrisgroup.com]
- 3. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intrinsic clearance rate of O-desmethyltramadol (M1) by glucuronide conjugation and phase I metabolism by feline, canine and common brush-tailed possum microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
Preliminary Toxicological Screening of O-Acetyl Tramadol: A Technical Guide
Disclaimer: Publicly available toxicological data for O-Acetyl Tramadol is scarce to non-existent. This guide provides a framework for its preliminary toxicological screening based on the known toxicological profile of the parent compound, Tramadol, and its primary active metabolite, O-desmethyltramadol (M1). The experimental protocols described are proposed methodologies for assessing a novel Tramadol derivative.
Introduction
Tramadol is a centrally acting analgesic used for moderate to severe pain.[1][2][3] Its mechanism of action is complex, involving weak agonism at the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.[1][2][3][4] Tramadol is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, to its active metabolite, O-desmethyltramadol (M1), which has a significantly higher affinity for the µ-opioid receptor.[1][3][5]
This compound is a derivative of Tramadol. As with any new chemical entity intended for pharmaceutical use, a thorough toxicological evaluation is imperative to characterize its safety profile. This document outlines a proposed preliminary toxicological screening strategy for this compound, drawing parallels from the known toxicology of Tramadol and M1.
Known Toxicology of Tramadol and O-desmethyltramadol
The toxicological profile of Tramadol is well-documented and serves as a crucial reference for predicting the potential toxicities of its derivatives.
Acute Toxicity
Acute toxicity studies in animals have established the lethal dose 50 (LD50) for Tramadol.
| Compound | Species | Route of Administration | LD50 | Reference |
| Tramadol | Mouse | Oral | 270 mg/kg | [6] |
| Tramadol | Rat, Mouse | Oral | ~300-350 mg/kg | [7][8] |
| Tramadol | Rat, Mouse | Intravenous | 50-100 mg/kg | [7][8] |
In Vitro Cytotoxicity
Studies on human liver cancer cell lines (HepG2) have provided insights into the cytotoxic potential of Tramadol and its M1 metabolite.
| Compound | Cell Line | Concentration Range | Observed Effects | Reference |
| Tramadol | HepG2 | 2 µM (therapeutic) - 10 µM (toxic) | Dose and time-dependent cytotoxicity, apoptosis, and autophagy. | [9][10] |
| O-desmethyltramadol (M1) | HepG2 | 0.5 µM (therapeutic) - 2.5 µM (toxic) | Dose and time-dependent cytotoxicity, apoptosis only. | [9][10] |
Organ-Specific Toxicity
Tramadol has been associated with toxicity in several organ systems, particularly at high doses or with chronic use.
| Toxicity Type | Key Findings | References |
| Hepatotoxicity | Elevated liver enzymes, and in cases of overdose, acute liver failure. The mechanism may involve direct hepatocellular injury or mitochondrial toxicity.[11][12][13] Long-term use has been linked to an increased risk of liver damage.[13] | [11][12][13][14] |
| Cardiotoxicity | Can induce cardiac inflammation and endothelial dysfunction with chronic exposure.[15] High doses may have a negative inotropic effect, and in rare cases, lead to cardiogenic shock. Individuals who are CYP2D6 ultrarapid metabolizers may be at higher risk.[16][17] | [15][18][16][17][19] |
| Neurotoxicity | Can lower the seizure threshold and induce seizures, even at therapeutic doses in susceptible individuals.[20] Chronic use and overdose can lead to neuroinflammation, oxidative stress, and neurotransmitter imbalances.[20][21][22] | [20][21][22][23] |
| Nephrotoxicity | Long-term use may increase the risk of kidney damage. | [13] |
Proposed Experimental Protocols for this compound
The following are proposed methodologies for the preliminary toxicological screening of this compound.
In Vitro Assays
-
Cell Line: Human hepatoma cell line (e.g., HepG2) and a human renal cell line (e.g., HEK293).
-
Method: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Cell viability is assessed using a standard MTT or MTS assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated at each time point.
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction).
-
Method: The bacterial strains are exposed to various concentrations of this compound. The number of revertant colonies is counted and compared to the negative control.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants.
-
Method: Patch-clamp electrophysiology on a cell line stably expressing the hERG potassium channel.
-
Purpose: To assess the potential for QT interval prolongation and cardiac arrhythmias.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is determined.
In Vivo Acute Toxicity Study
-
Species: Wistar rats or Swiss albino mice (male and female).
-
Method: A single dose of this compound is administered orally or intravenously at escalating doses to different groups of animals. A control group receives the vehicle.
-
Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded periodically.
-
Endpoint: Determination of the LD50 value. A full histopathological examination of major organs is performed on all animals.
Visualizations
Signaling and Metabolic Pathways
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The experimental toxicology of tramadol: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Tramadol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. goodrx.com [goodrx.com]
- 13. Does tramadol damage the liver? [medicalnewstoday.com]
- 14. Melatonin and N- Acetylcysteine as Remedies for Tramadol-Induced Hepatotoxicity in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic exposure to tramadol induces cardiac inflammation and endothelial dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Near-fatal tramadol cardiotoxicity in a CYP2D6 ultrarapid metabolizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Cardiovascular Safety of Tramadol Not Assured for Osteoarthritis Patients - Mass General Advances in Motion [advances.massgeneral.org]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Chronic exposure to the opioid tramadol induces oxidative damage, inflammation and apoptosis, and alters cerebral monoa… [ouci.dntb.gov.ua]
- 22. Neurotoxic Effects of Tramadol Administration on the Cerebellar and Cerebral Cortices of Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of tramadol and morphine abuse on the activities of acetylcholine esterase, Na+/K+-ATPase and related parameters in cerebral cortices of male adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of O-Acetyl Tramadol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of O-Acetyl Tramadol in common laboratory solvents. Designed for researchers, scientists, and drug development professionals, this document outlines the available solubility data, provides detailed experimental protocols for solubility determination, and presents a visual representation of relevant biological pathways and experimental workflows.
Core Data Presentation: Solubility Profile
The following table summarizes the known and inferred solubility of this compound. It is critical to note that the data for this compound is predictive and should be confirmed experimentally.
| Solvent | Chemical Class | Predicted this compound Solubility | Reported Tramadol HCl Solubility |
| Water | Polar Protic | Low to Moderate | Readily Soluble[1] |
| Ethanol | Polar Protic | Moderate to High | Readily Soluble[1] |
| Methanol | Polar Protic | Moderate to High | Data not available |
| Isopropanol | Polar Protic | Moderate | Data not available |
| Acetonitrile | Polar Aprotic | Moderate to High | Data not available |
| Acetone | Polar Aprotic | Moderate to High | Data not available |
| Dichloromethane (DCM) | Halogenated | High | Data not available |
| Chloroform | Halogenated | High | Data not available |
| Ethyl Acetate | Ester | Moderate to High | Data not available |
| Diethyl Ether | Ether | Moderate | Data not available |
| Hexane | Nonpolar | Low | Data not available |
| Toluene | Nonpolar | Low to Moderate | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data not available |
| Dimethylformamide (DMF) | Polar Aprotic | High | Data not available |
Experimental Protocols for Solubility Determination
Accurate determination of this compound's solubility is crucial for various stages of research and development. The following are standard experimental protocols that can be employed.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Calculation: Express the solubility in terms of mass per volume (e.g., mg/mL or g/L).
Kinetic Solubility
This high-throughput method assesses the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.
-
Precipitation Detection: Monitor the solutions for the formation of a precipitate. This can be done visually or, more accurately, using instrumental methods like nephelometry, which measures light scattering caused by suspended particles.
-
Determination of Kinetic Solubility: The kinetic solubility is the highest concentration at which no precipitation is observed.
Mandatory Visualizations
Tramadol Metabolism and Signaling Pathway
The following diagram illustrates the metabolic pathway of Tramadol to its active metabolite, O-Desmethyltramadol (a close analog of this compound), and its subsequent interaction with opioid receptors, as well as its role as a serotonin-norepinephrine reuptake inhibitor.
Metabolism and primary mechanism of action of Tramadol.
Experimental Workflow for Thermodynamic Solubility Determination
This diagram outlines the sequential steps involved in the shake-flask method for determining thermodynamic solubility.
Workflow for thermodynamic solubility determination.
References
O-Acetyl Tramadol: A Technical Whitepaper on its Discovery and Synthesis for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Acetyl Tramadol is a research chemical and a derivative of the well-known analgesic, Tramadol. While Tramadol and its primary metabolite, O-Desmethyltramadol (M1), have been extensively studied, this compound remains a less-characterized compound. This technical guide provides a comprehensive overview of the discovery and a plausible synthesis protocol for this compound. It is intended for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development. This document outlines a detailed, theoretical synthesis protocol, discusses the predicted pharmacology based on the known mechanisms of Tramadol, and presents relevant quantitative data for the parent compound and its major metabolite to serve as a reference point. The information herein is designed to facilitate further research into the properties and potential applications of this compound.
Introduction
Tramadol is a centrally acting analgesic with a dual mechanism of action: it is a weak agonist of the μ-opioid receptor and it inhibits the reuptake of serotonin and norepinephrine.[1][2] Its primary active metabolite, O-Desmethyltramadol (M1), is a significantly more potent μ-opioid agonist and is largely responsible for the analgesic effects of the parent drug.[3][4] The existence of this compound as a research chemical (CAS 1413642-27-9) suggests its potential utility in scientific investigations, possibly as a prodrug to Tramadol or as a compound with its own unique pharmacological profile.[5] This whitepaper aims to consolidate the available information and provide a foundational guide for the synthesis and study of this compound.
Proposed Synthesis of this compound
Reaction Principle
The proposed synthesis involves the esterification of the phenolic hydroxyl group of Tramadol using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base, like pyridine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid).[6][7]
Experimental Protocol: Acetylation of Tramadol using Acetic Anhydride and Pyridine
This protocol is a standard and effective method for the acetylation of phenols.[5][6]
Materials:
-
(±)-Tramadol hydrochloride
-
Pyridine, anhydrous
-
Acetic anhydride
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation of Tramadol Free Base: (±)-Tramadol is typically available as the hydrochloride salt. The free base can be prepared by dissolving the salt in water, basifying with a suitable base (e.g., sodium hydroxide) to a pH of >10, and extracting the free base into an organic solvent like dichloromethane. The organic extracts are then dried over anhydrous sulfate and the solvent is removed under reduced pressure.
-
Acetylation Reaction:
-
Dissolve the Tramadol free base (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques. A paper on the synthesis of other Tramadol derivatives confirms the use of such methods.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the acetyl group and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Predicted Pharmacology and Mechanism of Action
There is currently no specific pharmacological data available for this compound in the scientific literature. However, its mechanism of action can be predicted based on its chemical structure and the known pharmacology of Tramadol and its metabolite, O-Desmethyltramadol.
It is hypothesized that this compound may act as a prodrug for Tramadol. In vivo, esterases could hydrolyze the acetyl group, releasing Tramadol. If this is the case, the pharmacological effects of this compound would be largely dependent on the rate and extent of its conversion to Tramadol.
The anticipated signaling pathway, following potential in-vivo deacetylation to Tramadol, would involve the same targets as Tramadol and its active metabolite, O-Desmethyltramadol.
Signaling Pathway of Tramadol and O-Desmethyltramadol
Tramadol exerts its analgesic effect through a dual mechanism:
-
Opioid Receptor Agonism: Tramadol is a weak agonist of the μ-opioid receptor. Its primary metabolite, O-Desmethyltramadol (M1), is a much more potent μ-opioid receptor agonist.[3][4] Activation of these G-protein coupled receptors leads to an inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, ultimately resulting in reduced neuronal excitability and pain transmission.
-
Monoamine Reuptake Inhibition: Tramadol also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[1][2] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.
Data Presentation: Tramadol and Metabolite Pharmacokinetics
No quantitative pharmacokinetic data for this compound is currently available. The following tables summarize the key pharmacokinetic parameters for Tramadol and its active metabolite, O-Desmethyltramadol, in humans to serve as a baseline for future comparative studies.
Table 1: Pharmacokinetic Parameters of Tramadol
| Parameter | Value | Reference(s) |
| Bioavailability (oral) | ~75% | [2] |
| Protein Binding | ~20% | [8] |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | [8] |
| Elimination Half-life | ~6.3 hours | [1] |
| Excretion | Primarily renal | [8] |
Table 2: Pharmacokinetic Parameters of O-Desmethyltramadol (M1)
| Parameter | Value | Reference(s) |
| Onset of Action | Slower than Tramadol | |
| Affinity for μ-opioid receptor | ~200 times higher than Tramadol | |
| Elimination Half-life | ~9 hours | [3] |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of this compound.
Signaling Pathway
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 8. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
Pharmacological Profile of O-Acetyl Tramadol Enantiomers: A Technical Guide
Disclaimer: O-Acetyl Tramadol is a designer drug and a derivative of tramadol. As of the writing of this guide, there is a significant lack of published scientific literature detailing the specific pharmacological profile of its individual enantiomers. Therefore, this document provides a predictive analysis based on the well-established structure-activity relationships of the parent compound, tramadol, and its primary active metabolite, O-desmethyltramadol (M1). The quantitative data, experimental protocols, and signaling pathways presented are extrapolated and should be considered hypothetical until verified by empirical research.
Introduction
Tramadol is a centrally acting analgesic with a dual mechanism of action, involving weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.[1][2][3] It is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which have distinct and complementary pharmacological activities.[4] The primary metabolite, O-desmethyltramadol (M1), is a significantly more potent µ-opioid agonist than the parent compound.[5][6]
This compound is a synthetic derivative of tramadol where the phenolic hydroxyl group is acetylated. This structural modification is expected to significantly alter its pharmacological profile, primarily by preventing its O-demethylation to the potent M1 metabolite. Consequently, the pharmacological activity of this compound is likely attributable to the parent molecule itself. This guide explores the predicted pharmacological profile of the individual enantiomers of this compound.
Predicted Pharmacological Profile
Based on the known pharmacology of tramadol enantiomers, the following profiles are predicted for the enantiomers of this compound:
-
(+)-O-Acetyl Tramadol: This enantiomer is predicted to be the primary contributor to serotonin reuptake inhibition.[1][3] Its affinity for the µ-opioid receptor is expected to be weak.
-
(-)-O-Acetyl Tramadol: This enantiomer is predicted to be the primary contributor to norepinephrine reuptake inhibition.[1] Its affinity for the µ-opioid receptor is expected to be negligible.
The synergistic interaction between the two enantiomers, a hallmark of racemic tramadol's analgesic efficacy, is also anticipated with racemic this compound.
Data Presentation
The following tables summarize the predicted receptor binding affinities and monoamine reuptake inhibition potencies of this compound enantiomers, with comparative data for tramadol and its M1 metabolite for context.
Table 1: Predicted Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| (+)-O-Acetyl Tramadol (Predicted) | > 1000 | > 10000 | > 10000 |
| (-)-O-Acetyl Tramadol (Predicted) | > 10000 | > 10000 | > 10000 |
| (+)-Tramadol | ~2100 | ~57600 | ~42700 |
| (-)-Tramadol | >10000 | >10000 | >10000 |
| (+)-O-desmethyltramadol (M1) | ~3.4 | ~100 | ~240 |
| (-)-O-desmethyltramadol (M1) | ~240 | >10000 | >10000 |
Data for tramadol and M1 are compiled from existing literature.[7][8] Data for this compound enantiomers are predictive.
Table 2: Predicted Monoamine Transporter Inhibition (Ki, nM)
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| (+)-O-Acetyl Tramadol (Predicted) | < 1000 | > 5000 |
| (-)-O-Acetyl Tramadol (Predicted) | > 5000 | < 1000 |
| (+)-Tramadol | ~990 | ~790 |
| (-)-Tramadol | ~5300 | ~430 |
Data for tramadol enantiomers are compiled from existing literature.[1] Data for this compound enantiomers are predictive.
Hypothetical Experimental Protocols
To empirically determine the pharmacological profile of this compound enantiomers, the following experimental protocols would be necessary.
Receptor Binding Assays
Objective: To determine the binding affinities (Ki) of (+)-O-Acetyl Tramadol and (-)-O-Acetyl Tramadol for human µ, δ, and κ opioid receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human µ, δ, or κ opioid receptor will be cultured. Cell membranes will be harvested and prepared by homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Competition binding assays will be performed using a specific radioligand for each receptor (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, and [³H]-U69,593 for κ).
-
Increasing concentrations of (+)-O-Acetyl Tramadol or (-)-O-Acetyl Tramadol will be incubated with the cell membranes and the respective radioligand.
-
Non-specific binding will be determined in the presence of a high concentration of a non-labeled ligand (e.g., naloxone).
-
Bound and free radioligand will be separated by rapid filtration.
-
Radioactivity will be quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) will be determined by non-linear regression analysis. The Ki values will be calculated from the IC50 values using the Cheng-Prusoff equation.
Monoamine Reuptake Assays
Objective: To determine the potency (IC50) of (+)-O-Acetyl Tramadol and (-)-O-Acetyl Tramadol to inhibit the reuptake of serotonin and norepinephrine.
Methodology:
-
Synaptosome Preparation: Synaptosomes will be prepared from specific rat brain regions (e.g., striatum for dopamine transporter, hippocampus for serotonin transporter, and frontal cortex for norepinephrine transporter) by differential centrifugation.
-
Reuptake Assay:
-
Synaptosomes will be incubated with increasing concentrations of (+)-O-Acetyl Tramadol or (-)-O-Acetyl Tramadol.
-
Radiolabeled monoamines (e.g., [³H]-serotonin or [³H]-norepinephrine) will be added to initiate the uptake reaction.
-
Uptake will be terminated by rapid filtration.
-
The amount of radiolabeled monoamine taken up by the synaptosomes will be quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values will be determined by non-linear regression analysis of the concentration-response curves.
Mandatory Visualizations
Predicted Signaling Pathway
Caption: Predicted mechanism of action of this compound enantiomers at the synapse.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining the opioid receptor binding affinity of this compound enantiomers.
Logical Relationship of Tramadol Metabolism and this compound
Caption: Metabolic fate of Tramadol versus the effect of acetylation in this compound.
Conclusion
References
- 1. Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synergypublishers.com [synergypublishers.com]
- 5. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]
- 6. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 7. Synthesis and separation of optically active compounds. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Quantification of O-Acetyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Acetyl Tramadol is a synthetic derivative of tramadol, a widely used centrally acting analgesic. The acetylation of the hydroxyl group on the phenol moiety may alter its pharmacokinetic and pharmacodynamic properties. To investigate its in vitro characteristics, such as metabolic stability and enzymatic activity, robust and sensitive analytical methods are essential for its accurate quantification in various biological matrices.
This document provides a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound and a protocol for a typical in vitro metabolism study using human liver microsomes.
Proposed Analytical Method: LC-MS/MS for this compound Quantification
Liquid chromatography coupled with tandem mass spectrometry is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range.[6][7][8][9]
Principle
A known amount of an internal standard (IS) is added to the in vitro sample. The analytes (this compound and its potential metabolite, tramadol) and the IS are then extracted from the biological matrix using protein precipitation or liquid-liquid extraction. The extracted sample is injected into an LC-MS/MS system. The compounds are separated chromatographically and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.
Proposed LC-MS/MS Method Parameters
The following table summarizes the proposed starting parameters for the LC-MS/MS method. Optimization will be necessary.
| Parameter | Proposed Condition | Rationale / Reference |
| Sample Preparation | ||
| Extraction Method | Protein Precipitation with Acetonitrile (1:3 v/v, sample to solvent) | Simple, fast, and effective for removing proteins from in vitro samples.[6][7] |
| Internal Standard (IS) | Tramadol-d6 or a structurally similar stable isotope-labeled compound | To compensate for variability in sample processing and instrument response.[10] |
| Liquid Chromatography | ||
| HPLC System | A standard UHPLC or HPLC system | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Commonly used for the separation of opioids and their metabolites.[6][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization efficiency.[9][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography.[9][11] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. A typical starting point could be 5% B to 95% B over 3-5 minutes. | To achieve good separation of this compound, tramadol, and potential metabolites. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the proposed column dimensions. |
| Column Temperature | 40 °C | To ensure reproducible retention times.[11] |
| Injection Volume | 5 - 10 µL | |
| Mass Spectrometry | ||
| Mass Spectrometer | Triple quadrupole mass spectrometer | For sensitive and selective MRM analysis. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Tramadol and its derivatives readily form positive ions.[7][8] |
| MRM Transitions (Hypothetical) | This compound: Precursor ion (m/z) would be the molecular weight + 1. The product ion would likely be a stable fragment, possibly corresponding to the loss of the acetyl group or fragmentation of the cyclohexyl ring. Tramadol: m/z 264.2 -> 58.1[9] | MRM transitions need to be determined by infusing a standard of this compound into the mass spectrometer. |
| Collision Energy (CE) | To be optimized for each transition | |
| Dwell Time | 50 - 100 ms |
Method Validation
The proposed method must be validated according to established guidelines.[1][2][3][4][5] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity and Range | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. The range should cover the expected concentrations in the study samples. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤ 20%) and accuracy (within ± 20%). Signal-to-noise ratio should be ≥ 10. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ± 15% (± 20% at LLOQ). |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS. |
| Recovery | The extraction efficiency of the analyte and IS from the biological matrix. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Experimental Protocol: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol describes a typical experiment to assess the metabolic stability of this compound in human liver microsomes.
Materials and Reagents
-
This compound
-
Tramadol (as a potential metabolite standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution
-
Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)
Experimental Procedure
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it with phosphate buffer to the desired final concentration (e.g., 1 µM).
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)
-
This compound solution
-
-
Prepare control incubations:
-
No NADPH: to assess non-enzymatic degradation.
-
No microsomes: to assess chemical stability in the buffer.
-
Heat-inactivated microsomes: as another control for enzymatic activity.
-
-
-
Initiation of the Metabolic Reaction:
-
Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
-
Termination of the Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using the validated LC-MS/MS method to determine the concentrations of this compound and tramadol.
-
Data Analysis
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / slope.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Visualizations
Proposed In Vitro Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for this compound in vitro metabolism.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 6. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
Application Note: Quantitative Analysis of O-Acetyl Tramadol in Research Samples using HPLC-MS/MS
Abstract
This application note details a sensitive and specific HPLC-MS/MS method for the quantitative determination of O-Acetyl Tramadol in prepared samples. This compound is a derivative of O-desmethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug Tramadol. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound. The methodology is adapted from established protocols for Tramadol and its metabolites, providing a robust foundation for analysis. The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.
Introduction
Tramadol is a widely used centrally acting analgesic. Its primary active metabolite, O-desmethyltramadol (O-DSMT), is formed by the action of the cytochrome P450 enzyme CYP2D6. This compound is an acetylated derivative of O-DSMT. Accurate and sensitive quantification of such analogs is crucial in various research and development settings. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the selective and sensitive detection of drug molecules and their metabolites in complex matrices. This document provides a detailed protocol for the analysis of this compound.
Experimental Protocol
Sample Preparation (General Guideline)
The choice of sample preparation method will depend on the sample matrix (e.g., plasma, urine, tissue homogenate). Below are two common procedures.
a) Protein Precipitation (for Plasma/Serum Samples)
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., O-desmethyl-cis-tramadol-D6).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
b) Solid Phase Extraction (SPE) (for Urine or Complex Samples)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the sample (pre-treated with buffer to adjust pH if necessary) onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
a) HPLC System
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm) is recommended.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.[3]
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
b) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: ~4500 V.
-
Source Temperature: ~500°C.
-
Curtain Gas: ~30 psi.
-
Collision Gas: ~9 psi.
Data Acquisition and Analysis
Data should be acquired in MRM mode, monitoring the transitions for this compound and the internal standard. Quantification is performed by integrating the peak areas of the analyte and the internal standard and comparing the area ratio to a calibration curve.
Quantitative Data
The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of this compound. The MRM transitions are predicted based on the structure of this compound (Molecular Weight: 305.41 g/mol ) and the known fragmentation of Tramadol and its metabolites. The primary fragmentation is expected to be the loss of the dimethylamine group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 306.4 | 58.2 | 150 | 25 (Optimizable) |
| This compound (Qualifier) | 306.4 | 248.2 | 150 | 20 (Optimizable) |
| Internal Standard (IS) | - | - | - | - |
Note: The molecular formula for this compound is C18H27NO3. The precursor ion [M+H]+ corresponds to m/z 306.4. The primary product ion at m/z 58.2 corresponds to the dimethylaminomethyl fragment, a characteristic fragment for Tramadol and its metabolites.[4][5] The qualifier ion at m/z 248.2 corresponds to the loss of the acetyl group and the dimethylamine moiety. Collision energies should be optimized for the specific instrument used.
Experimental Workflow Diagram
Caption: Workflow for this compound Detection.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical relationship between Tramadol, its primary active metabolite O-desmethyltramadol, and the target analyte this compound.
Caption: Metabolic and Derivatization Pathway.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound. The protocol is based on well-established analytical techniques for related compounds, ensuring a high degree of reliability. The provided parameters for chromatography and mass spectrometry serve as a strong starting point for method development and validation in a research setting. It is recommended that users perform a full method validation according to the relevant guidelines for their specific application.
References
- 1. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 3. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: O-Acetyl Tramadol as a Reference Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol is a centrally acting analgesic used for the treatment of moderate to severe pain. Its complex mechanism of action involves weak binding to the μ-opioid receptor and inhibition of the reuptake of norepinephrine and serotonin. The primary active metabolite of tramadol, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the μ-opioid receptor and is a major contributor to the overall analgesic effect. Accurate and reliable quantification of tramadol and its metabolites is crucial in clinical and forensic toxicology, as well as in pharmaceutical research and development.
O-Acetyl Tramadol, a synthetic derivative of tramadol, serves as an excellent internal standard for the chromatographic analysis of tramadol and its metabolites. The introduction of the acetyl group alters the molecule's polarity and volatility, allowing for clear chromatographic separation from the parent drug and its other metabolites. This application note provides detailed protocols for the use of this compound as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₂₇NO₃ |
| Molecular Weight | 305.41 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and acetonitrile |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To develop a validated GC-MS method for the simultaneous determination of tramadol and O-desmethyltramadol in biological matrices using this compound as an internal standard. Acetylation is a common derivatization technique in GC-MS to improve the volatility and thermal stability of analytes.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Reagents and Materials:
-
This compound reference standard
-
Tramadol and O-desmethyltramadol reference standards
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate, HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation (Plasma):
-
To 1 mL of plasma, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Perform a solid-phase extraction (SPE) using C18 cartridges.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
For derivatization, add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp to 280°C at 20°C/min
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring (Hypothetical m/z values based on common fragmentation patterns):
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Tramadol-TMS | 264 | 58 | 246 |
| O-desmethyltramadol-TMS | 323 | 58 | 308 |
| This compound | 305 | 58 | 247 |
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To develop a validated RP-HPLC method for the quantification of tramadol in pharmaceutical formulations using this compound as an internal standard.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System)
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents and Materials:
-
This compound reference standard
-
Tramadol reference standard
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ammonium acetate
-
Deionized water
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5) in a gradient elution.
-
Start with 20% Acetonitrile, increasing to 80% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Tramadol reference standards in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL for tramadol, each containing a fixed concentration of this compound (e.g., 20 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder equivalent to 10 mg of tramadol to a 100 mL volumetric flask.
-
Add 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration in the calibration range, adding the internal standard to have the same fixed concentration as in the working standards.
-
Data Presentation
Table 1: Hypothetical Chromatographic Data for GC-MS and HPLC Analysis
| Parameter | Tramadol | O-desmethyltramadol | This compound (IS) |
| GC-MS | |||
| Retention Time (min) | 8.5 | 9.2 | 9.8 |
| Quantifier Ion (m/z) | 264 | 323 | 305 |
| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 | - |
| Limit of Quantification (ng/mL) | 10 | 10 | - |
| HPLC | |||
| Retention Time (min) | 5.2 | - | 6.8 |
| Linearity Range (µg/mL) | 1 - 100 | - | - |
| Limit of Quantification (µg/mL) | 1 | - | - |
Visualizations
Caption: Experimental workflow for the chromatographic analysis using this compound.
Caption: Simplified signaling pathway of Tramadol's analgesic action.
Conclusion
This compound is a suitable and effective internal standard for the quantification of tramadol and its primary metabolite, O-desmethyltramadol, in various matrices. Its distinct chromatographic behavior allows for reliable separation and accurate quantification. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement in their analytical workflows. The provided methods can be further optimized and validated according to specific laboratory requirements and regulatory guidelines.
Application Note: Characterizing Receptor Binding Affinity of Tramadol Analogs Using Competitive Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tramadol is a widely used centrally acting analgesic for moderate to severe pain. Its mechanism of action is complex, involving a weak affinity for the µ-opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake.[1][2][3] The primary analgesic effect from opioid receptor activation is attributed to its main active metabolite, O-desmethyltramadol (M1), which exhibits a significantly higher affinity for the µ-opioid receptor.[2][4][5][6]
While information on O-Acetyl Tramadol is limited, with its primary identification as an intermediate in the synthesis of another Tramadol metabolite, N-Demethyltramadol, the principles of characterizing its receptor binding affinity would follow established protocols for related compounds.[7][8] This document provides a detailed protocol and application data for Tramadol and its active metabolite, O-desmethyltramadol, in competitive binding assays, serving as a comprehensive guide for researchers evaluating the receptor binding profiles of novel Tramadol analogs.
Competitive binding assays are a fundamental tool in pharmacology for determining the affinity of an unlabeled test compound for a specific receptor by measuring its ability to displace a labeled ligand.[9][10] These assays are crucial for screening new chemical entities and elucidating their potential mechanism of action.
Principle of Competitive Binding Assays
A competitive binding assay involves a receptor, a radiolabeled ligand that binds to the receptor with high affinity and specificity, and an unlabeled test compound (the competitor). The assay measures the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50). This IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand.[11]
Quantitative Data: Binding Affinities at Human µ-Opioid Receptor
The following table summarizes the binding affinities (Ki) of Tramadol, its metabolites, and other opioids for the human µ-opioid receptor (MOR). This data highlights the significantly higher affinity of the M1 metabolite (O-desmethyltramadol) compared to the parent drug.
| Compound | Receptor | Ki Value (nM) | Reference |
| (+)-O-Desmethyltramadol (M1) | Human µ-opioid | 3.4 | [5] |
| (+/-)-O-Desmethyltramadol (M1) | Human µ-opioid | 18.59 | [12] |
| (-)-O-Desmethyltramadol (M1) | Human µ-opioid | 240 | [5] |
| (+/-)-Tramadol | Human µ-opioid | 2400 (2.4 µM) | [5] |
| (+/-)-Tramadol | Human µ-opioid | 12486 (12.486 µM) | [12] |
| Morphine | Human µ-opioid | ~0.4-2.5 | [2][12][13] |
| Naloxone (Antagonist) | Human µ-opioid | 1.52 | [12] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
This section details the protocols for membrane preparation and the competitive radioligand binding assay.
Membrane Preparation from Cells Expressing µ-Opioid Receptor
This protocol is adapted from standard procedures for preparing cell membranes for receptor binding assays.[11]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitor cocktail
-
Cryoprotectant Buffer (Lysis buffer with 10% sucrose)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Grow cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells) in appropriate culture vessels to near confluence.
-
Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer to the plate and scrape the cells. Collect the cell suspension.
-
Homogenization: Homogenize the suspension using a Dounce homogenizer or sonication to ensure complete cell lysis.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and large debris.
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final pellet in a cryoprotectant buffer.
-
Quantification and Storage: Determine the protein concentration of the membrane preparation using a BCA assay. Aliquot the membrane suspension and store at -80°C until use.[11]
Competitive Radioligand Binding Assay Protocol
This protocol describes a filtration-based assay to determine the IC50 and Ki of a test compound.[9][11][14]
Materials:
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligand: e.g., [³H]-Naloxone or [³H]-DAMGO (a potent MOR agonist), at a fixed concentration near its Kd.
-
Test Compound: this compound, Tramadol, or O-desmethyltramadol, prepared in a dilution series (e.g., 10 concentrations over a 5-log unit range).[9]
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).
-
Membrane Preparation: Thawed and diluted in assay buffer to a final concentration of 50-120 µg protein per well.[11]
-
96-well plates
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)
-
Vacuum filtration apparatus (Harvester)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well. Set up wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Component Addition: To each well, add the components in the following order:
-
150 µL of the diluted membrane preparation.
-
50 µL of the test compound at various concentrations (or assay buffer for total binding, or non-labeled ligand for non-specific binding).
-
50 µL of the radioligand solution.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying and Counting: Dry the filters for 30 minutes at 50°C. Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[11]
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Tramadol Metabolism and Bioactivation
Understanding the metabolism of Tramadol is critical, as its analgesic properties are heavily dependent on the formation of O-desmethyltramadol (M1). This bioactivation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[2][4]
Disclaimer: This document is intended for research and informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and institutional guidelines.
References
- 1. Tramadol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 1413642-27-9 [m.chemicalbook.com]
- 8. theclinivex.com [theclinivex.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. zenodo.org [zenodo.org]
- 13. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Note: Protocol for Isolating O-Acetyl Tramadol Metabolites in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tramadol is a widely used centrally acting analgesic that undergoes extensive metabolism, primarily through O-demethylation (to O-desmethyltramadol, M1) and N-demethylation (to N-desmethyltramadol, M2) via cytochrome P450 (CYP) enzymes.[1][2][3] While O-acetylation is a known biotransformation pathway for some xenobiotics, O-Acetyl Tramadol is not a commonly reported metabolite in existing literature. This document provides a detailed, proposed protocol for the isolation and analysis of hypothetical this compound and its potential downstream metabolites from an in vitro cell culture system.
The methodology is adapted from established protocols for Tramadol and other drug metabolites.[4][5][6] It employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers the high sensitivity and selectivity required for metabolite identification and quantification.[7][8] This protocol is intended to serve as a foundational method that can be optimized for specific experimental needs.
Experimental Protocols
Cell Culture and Treatment
This protocol utilizes HepG2 cells, a human hepatoma cell line commonly used for in vitro drug metabolism studies due to its expression of various drug-metabolizing enzymes.[9]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
This compound (or parent compound) stock solution in DMSO
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 0.5 x 10⁶ cells/well in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 80-90% confluency (approximately 24-48 hours).
-
Treatment: Remove the culture medium and replace it with fresh, serum-free medium containing the desired concentration of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO) well. The final DMSO concentration should not exceed 0.1%.
-
Metabolism: Incubate the treated cells for a predetermined time course (e.g., 0, 6, 12, 24 hours) to allow for metabolite formation.
Sample Preparation and Metabolite Extraction
This section details the procedure for harvesting cells and extracting intracellular metabolites.
Materials:
-
Ice-cold PBS
-
Ice-cold Methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated)
Procedure:
-
Cell Washing: After incubation, place the 6-well plate on ice. Aspirate the medium and quickly wash the cells twice with 1 mL of ice-cold PBS per well to remove extracellular compounds.
-
Metabolism Quenching & Lysis: Add 500 µL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.
-
Cell Harvesting: Scrape the cells from the surface of each well using a cell scraper and transfer the cell lysate/methanol suspension to a pre-labeled 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, containing the metabolites, to a new clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a 50:50 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile for LC-MS/MS analysis.[8] Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining insoluble material.
-
Final Sample: Transfer the final clear solution to an LC autosampler vial for analysis.
LC-MS/MS Analysis
This section provides proposed parameters for the analysis of this compound and its potential metabolites. The mass transitions are hypothetical and should be confirmed using authentic standards.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometer Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of this compound and its potential metabolites. These values are based on typical performance characteristics of similar LC-MS/MS assays.[5][6]
Table 1: Hypothetical LC-MS/MS Parameters for this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 306.2 | 58.1 | 50 | 25 |
| N-desmethyl-O-Acetyl Tramadol | 292.2 | 58.1 | 50 | 25 |
| Tramadol (hydrolysis product) | 264.2 | 58.1 | 50 | 22 |
| Internal Standard (e.g., Tramadol-d6) | 270.2 | 64.1 | 50 | 22 |
Table 2: Hypothetical Method Validation Parameters
| Parameter | This compound | N-desmethyl-O-Acetyl Tramadol |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | 85 - 95% | 82 - 93% |
Visualizations
Experimental Workflow
Caption: Workflow for isolating this compound metabolites.
Tramadol's Dual Mechanism Signaling Pathway
Caption: Dual signaling pathways of Tramadol.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Tramadol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of Tramadol and Its Phase I and II Metabolites in Human Urine [mdpi.com]
- 7. Development and validation of a sensitive LC-MS method for the determination of tramadol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for a Validated Bioanalytical Method for O-Acetyl Tramadol
These application notes provide a comprehensive framework for the development and validation of a robust bioanalytical method for the quantification of O-Acetyl Tramadol in biological matrices, such as human plasma. The protocols outlined below are based on established methodologies for the analysis of Tramadol and its metabolites, providing a strong foundation for adaptation to this compound.
Introduction
This compound is a derivative of Tramadol, a widely used centrally acting analgesic. Accurate and reliable quantification of this analyte in biological fluids is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The method is designed to be sensitive, selective, and robust, meeting the standards for bioanalytical method validation.
Metabolic Pathway of Tramadol
Tramadol undergoes extensive metabolism in the body, primarily through O- and N-demethylation. The principal active metabolite is O-desmethyltramadol. While this compound is not a primary metabolite, its analysis may be relevant in specific research contexts.
Application Notes and Protocols for High-Throughput Screening Assays Involving O-Acetyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Acetyl Tramadol is a synthetic opioid analgesic and an acetylated derivative of Tramadol. Like its parent compound, this compound is anticipated to exert its primary analgesic effects through agonist activity at the µ-opioid receptor (MOR). Tramadol itself is considered an atypical opioid, as it also inhibits the reuptake of serotonin and norepinephrine, contributing to its overall analgesic profile.[1][2][3][4] The primary active metabolite of Tramadol, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the µ-opioid receptor compared to the parent compound.[3][5] High-throughput screening (HTS) assays are essential for identifying and characterizing the pharmacological properties of new chemical entities like this compound, enabling rapid assessment of their potency, selectivity, and functional activity at the µ-opioid receptor.
These application notes provide detailed protocols for key HTS assays relevant to the characterization of this compound, including a competitive receptor binding assay, a functional cAMP modulation assay, and a β-arrestin recruitment assay to investigate potential biased agonism.
Mechanism of Action: µ-Opioid Receptor Signaling
The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[3][6] Upon agonist binding, a conformational change in the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o-GTP subunit, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][7] The Gβγ subunit can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[8][9]
Prolonged or intense receptor activation leads to desensitization, a process initiated by G-protein coupled receptor kinases (GRKs) that phosphorylate the receptor's intracellular tail. This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling and initiates receptor internalization via clathrin-mediated endocytosis.[3][10] In addition to its role in desensitization, β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[7][10] Ligands that differentially activate G-protein signaling versus β-arrestin recruitment are known as "biased agonists" and are of significant interest in drug discovery for their potential to separate therapeutic effects from adverse side effects.[6]
Caption: µ-Opioid Receptor Signaling Pathways.
Data Presentation: Comparative Pharmacology of Opioids
Disclaimer: The following tables contain representative data for known opioid compounds. As this compound is a novel compound, its specific binding affinity and functional potency are yet to be determined experimentally. The values for Tramadol and its active metabolite, O-desmethyltramadol, are provided for context.
Table 1: µ-Opioid Receptor Binding Affinities (Ki)
| Compound | Ki (nM) | Radioligand | Tissue Source | Reference |
| DAMGO | ~1-2 | [3H]-DAMGO | Recombinant human MOR | [11] |
| Morphine | 1.2 | [3H]-DAMGO | Rat brain homogenates | [12] |
| Fentanyl | 1.23 | [3H]-DAMGO | Recombinant human MOR | [13] |
| Hydromorphone | 0.6 | [3H]-DAMGO | Rat brain homogenates | [12] |
| Tramadol | 12,486 | [3H]-DAMGO | Recombinant human MOR | [11][14] |
| O-desmethyltramadol | ~200x higher affinity than Tramadol | Not Specified | Not Specified | N/A |
Table 2: Functional Potency (EC50) in cAMP Inhibition Assays
| Compound | EC50 (nM) | Cell Line | Assay Type | Reference |
| DAMGO | 1.5 | HEK293T | cAMP Assay | [15] |
| Morphine | 51.4 | mMOR-CHO | [35S]GTPγS Binding | [16] |
| Remifentanil | ~1 | MOR-expressing cells | GloSensor cAMP Assay | [17] |
| Fentanyl | ~1 | MOR-expressing cells | GloSensor cAMP Assay | [17] |
| Oliceridine (TRV130) | ~6.3 | HEK293 | cAMP Assay | [18] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor by measuring its ability to compete with a known high-affinity radioligand.
Principle: This assay measures the displacement of a radiolabeled ligand (e.g., [³H]-DAMGO) from the µ-opioid receptor by the unlabeled test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).
Caption: Workflow for a Competitive Radioligand Binding Assay.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human µ-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific binding control: Naloxone (10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Filtration manifold.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., from 1 pM to 100 µM).
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Naloxone (for non-specific binding) OR 50 µL of this compound dilution.
-
50 µL of [³H]-DAMGO diluted in Assay Buffer (final concentration ~1-2 nM).[11]
-
100 µL of hMOR membrane preparation (5-20 µg protein/well) diluted in Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester/filtration manifold. The filters will trap the cell membranes with bound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.
-
Data Acquisition: Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate the percentage inhibition for each concentration of this compound.
-
Plot percentage inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: TR-FRET cAMP Functional Assay
Objective: To determine the functional potency (EC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor.
Principle: This is a competitive immunoassay in a homogeneous, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.[19][20] In the absence of cellular cAMP, a europium (Eu)-labeled anti-cAMP antibody binds to a d2-labeled cAMP analog, bringing them into proximity and generating a FRET signal. Cellular cAMP produced by the cells competes with the d2-cAMP for antibody binding, disrupting FRET. For a Gαi-coupled receptor like MOR, an agonist will inhibit adenylyl cyclase, leading to low cellular cAMP levels and a high TR-FRET signal.
Materials:
-
HEK293 or CHO cells stably expressing hMOR.
-
Assay medium: HBSS, 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA.
-
Test Compound: this compound.
-
Adenylyl cyclase activator: Forskolin.
-
LANCE® Ultra cAMP Detection Kit (or similar TR-FRET kit) containing Eu-labeled anti-cAMP antibody and d2-labeled cAMP tracer.
-
Low-volume, white 384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Preparation: Culture hMOR-expressing cells to ~80-90% confluency. On the day of the assay, harvest cells and resuspend in Assay Medium to a density of 0.5-1.0 x 10⁶ cells/mL.
-
Compound Plating: Add 5 µL of serially diluted this compound (or control) in Assay Medium to the 384-well plate.
-
Cell Addition: Dispense 5 µL of the cell suspension into each well containing the test compound.
-
Forskolin Stimulation: Add 5 µL of Forskolin solution prepared in Assay Medium. The final concentration should be at its EC80 (typically 1-10 µM, determined empirically) to robustly stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection Reagent Addition: Add 5 µL of the Eu-labeled antibody and 5 µL of the d2-labeled cAMP tracer (prepared according to the kit manufacturer's instructions) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emissions at 615 nm (Europium) and 665 nm (d2).
-
Data Analysis:
-
Calculate the 665/615 emission ratio for each well.
-
The data (emission ratio) will be inversely proportional to the amount of cAMP produced.
-
Plot the emission ratio against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of this compound that causes a half-maximal inhibition of forskolin-stimulated cAMP production.
-
Protocol 3: β-Arrestin Recruitment Assay (Tango™ Assay Principle)
Objective: To quantify the recruitment of β-arrestin to the µ-opioid receptor upon stimulation with this compound, providing a measure of a key step in receptor desensitization and a potential pathway for biased signaling.
Principle: The Tango™ assay is a reporter gene-based method.[5][21][22][23] The µ-opioid receptor is fused to a TEV (Tobacco Etch Virus) protease cleavage site and a transcription factor (tTA). β-arrestin is fused to the TEV protease. When an agonist binds the receptor, β-arrestin-TEV is recruited, bringing the protease into proximity with its cleavage site on the receptor tail. The protease cleaves and releases the tTA transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase). The resulting luminescent signal is proportional to the extent of β-arrestin recruitment.
Caption: Workflow for a Tango™ β-Arrestin Recruitment Assay.
Materials:
-
HTLA cell line (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein).[24]
-
Expression plasmid for hMOR-tTA fusion protein.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test Compound: this compound.
-
White, solid-bottom 384-well assay plates.
-
Luciferase detection reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
Procedure:
-
Transfection: Transfect HTLA cells with the hMOR-tTA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Plating: 24 hours post-transfection, harvest the cells and plate them into 384-well white assay plates at a density of 5,000-10,000 cells per well in complete medium. Allow cells to attach overnight.
-
Compound Addition: Remove the culture medium and replace it with serum-free medium containing serial dilutions of this compound or a reference agonist (e.g., DAMGO).
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO₂ incubator. This allows for β-arrestin recruitment, tTA cleavage, and subsequent luciferase expression.
-
Signal Detection: Equilibrate the plates to room temperature. Add luciferase detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After a brief incubation (2-5 minutes) to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal (Relative Light Units, RLU) against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response equation to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.
-
Compare the potency and efficacy of this compound to that determined in the G-protein dependent cAMP assay to assess for potential biased agonism.
-
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. promega.com [promega.com]
- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 8. Fluorescence polarization immunoassay for the detection of drugs of abuse in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo functional profile characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ) as a low efficacy mu opioid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. revvity.com [revvity.com]
- 20. blossombio.com [blossombio.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 24. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Overcoming O-Acetyl Tramadol instability in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the instability of O-Acetyl Tramadol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Tramadol?
This compound is a derivative of Tramadol where the hydroxyl group on the cyclohexyl ring has been acetylated, forming an acetate ester. Its chemical formula is C₁₈H₂₇NO₃ and its CAS number is 1413642-27-9.[1][2] This structural modification differentiates it from Tramadol and its main metabolite, O-Desmethyltramadol (O-DSMT).
Q2: I am observing a rapid loss of this compound potency in my aqueous stock solutions. What is the likely cause?
The primary cause of this compound instability in aqueous solutions is likely the hydrolysis of the acetate ester. This chemical reaction breaks the ester bond, converting this compound back into Tramadol and releasing acetic acid. This is a common degradation pathway for acetylated pharmaceuticals, such as aspirin, in the presence of water.
Q3: What factors can influence the rate of this compound hydrolysis?
Several factors can accelerate the hydrolysis of this compound:
-
pH: The stability of ester bonds is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. For many esters, the rate of hydrolysis is slowest in the slightly acidic pH range (around pH 4-5).
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Storing solutions at elevated temperatures will lead to faster degradation.
-
Buffer Composition: Certain buffer species can act as catalysts for hydrolysis. It is advisable to use buffers that are known to be non-reactive with esters.
Q4: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, consider the following strategies:
-
Prepare fresh solutions: Prepare aqueous solutions of this compound immediately before use.
-
Use aprotic solvents for stock solutions: For long-term storage, dissolve this compound in a dry aprotic solvent such as anhydrous DMSO or ethanol and store at low temperatures (-20°C or -80°C).
-
Control pH: If aqueous solutions are necessary, use a buffer system to maintain a pH where the ester is most stable, likely in the slightly acidic range.
-
Low temperature: Perform experiments at the lowest practical temperature to slow the rate of hydrolysis.
Q5: How can I detect and quantify the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the degradation of this compound. A reversed-phase C18 column can be used to separate this compound from its degradation product, Tramadol. By running samples at different time points, you can quantify the rate of degradation.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Question: Are you preparing fresh aqueous solutions for each experiment?
-
Answer: If not, the concentration of your this compound solution may be decreasing over time due to hydrolysis, leading to variability in your results. Recommendation: Prepare fresh solutions immediately before each experiment.
-
-
Question: Are you using a consistent pH and buffer system?
-
Answer: Variations in pH can significantly alter the rate of hydrolysis. Recommendation: Use a reliable buffer system to maintain a constant pH across all experiments.
-
-
Question: Is there a delay between preparing the solution and conducting the experiment?
-
Answer: Even at room temperature, significant degradation can occur in a matter of hours. Recommendation: Minimize the time between solution preparation and experimental use.
-
Issue 2: Complete loss of activity of this compound.
-
Question: How was the this compound solution stored and for how long?
-
Answer: Long-term storage in aqueous solution, especially at room temperature or in non-optimal pH conditions, can lead to complete hydrolysis to Tramadol. Recommendation: For storage, use an aprotic solvent and keep it at -20°C or below.
-
-
Question: Was the aqueous solution prepared with a high pH buffer?
-
Answer: Basic conditions strongly catalyze ester hydrolysis. Recommendation: Avoid basic buffers. If a basic pH is required for your experiment, the lifetime of this compound will be very short.
-
Data Presentation
Table 1: Factors Influencing the Stability of Ester-Containing Pharmaceuticals in Aqueous Solutions.
| Factor | Condition | Expected Impact on this compound Stability | Rationale |
| pH | Acidic (pH < 4) | Decreased | Acid-catalyzed hydrolysis of the ester bond. |
| Neutral (pH 6-8) | Moderate | Spontaneous hydrolysis occurs. | |
| Basic (pH > 8) | Significantly Decreased | Base-catalyzed (saponification) hydrolysis is rapid. | |
| Temperature | 4°C | Increased (relative to higher temperatures) | Lower kinetic energy reduces the rate of hydrolysis. |
| 25°C (Room Temp) | Moderate | Hydrolysis will occur at a noticeable rate. | |
| 37°C | Decreased | Increased kinetic energy accelerates hydrolysis. | |
| Solvent | Aqueous Buffer | Low | Water is a reactant in the hydrolysis reaction. |
| Anhydrous DMSO | High | Aprotic solvent prevents hydrolysis. | |
| Anhydrous Ethanol | High | Aprotic solvent prevents hydrolysis. |
Note: This table is based on the general principles of ester hydrolysis and is intended to be a guide. The exact stability of this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Aqueous Solution
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous aprotic solvent (e.g., DMSO).
-
Preparation of Aqueous Solutions: Dilute the stock solution into the desired aqueous buffers at various pH values (e.g., pH 4, 7, and 9).
-
Incubation: Incubate the aqueous solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each solution.
-
HPLC Analysis: Immediately analyze the aliquots by HPLC to determine the concentrations of this compound and Tramadol.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Caption: Inferred degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing HPLC Separation of O-Acetyl Tramadol and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of O-Acetyl Tramadol and its isomers. The guidance is structured in a user-friendly question-and-answer format to directly address common challenges.
Understanding the Analyte: this compound
This compound is a derivative of Tramadol. Like its parent compound, it possesses two chiral centers, leading to the existence of four potential stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The separation of these isomers can be complex, often requiring distinct analytical approaches for diastereomers (cis/trans isomers) and enantiomers. Diastereomers can typically be separated on standard achiral columns (like C18), whereas enantiomers require a chiral stationary phase for resolution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers?
The main challenge lies in its stereochemistry. This compound has both diastereomers (cis and trans) and enantiomers. While diastereomers can often be separated using standard reversed-phase HPLC, resolving the enantiomeric pairs ((+)-cis and (-)-cis; (+)-trans and (-)-trans) requires a chiral separation method.
Q2: What type of column should I use for separating the diastereomers (cis/trans) of this compound?
For separating diastereomers, a standard reversed-phase column is typically effective. C18 columns are the most common choice due to their versatility and robustness. The separation is based on differences in the physical properties of the diastereomers.
Q3: What type of column is required to separate the enantiomers of this compound?
To separate enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., cellulose tris-(3,5-dimethylphenylcarbamate)), are widely used and have proven effective for separating the enantiomers of tramadol and its related compounds.[1][2]
Q4: What are typical starting mobile phase conditions for an achiral (reversed-phase) separation?
A common starting point for separating tramadol-related compounds on a C18 column is a mixture of acetonitrile (ACN) and a buffered aqueous phase.[3] For example, a mobile phase of Methanol: Acetonitrile: water (15:60:25) has been used for tramadol analysis. The pH of the aqueous phase can be critical; adjusting the pH with additives like phosphoric acid or acetic acid can significantly impact peak shape and retention, especially for basic compounds like tramadol and its derivatives.[4]
Q5: What mobile phases are used for chiral separations of tramadol enantiomers?
Chiral separations often employ different mobile phase systems.
-
Normal-Phase: Mixtures of hexane and an alcohol (like ethanol or isopropanol) with a basic additive like diethylamine (DEA) are common.[2]
-
Reversed-Phase: Mixtures of acetonitrile and aqueous buffers (e.g., phosphate buffer) can also be used with specific reversed-phase compatible chiral columns.[1][5]
Q6: What is the optimal detection wavelength for this compound?
Based on the structure of tramadol, which has a methoxyphenyl group, UV detection is suitable. A common wavelength for tramadol analysis is around 218 nm. However, it is always recommended to determine the UV maximum of this compound specifically by running a UV scan to ensure optimal sensitivity.
Experimental Protocols
Protocol 1: Achiral Separation of this compound Diastereomers (cis/trans)
This protocol provides a starting point for separating the diastereomeric isomers of this compound. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 30 °C |
| Detection | UV at 218 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Dilute sample in the mobile phase to prevent peak distortion. |
Protocol 2: Chiral Separation of this compound Enantiomers
This protocol outlines a general method for resolving the enantiomers of a specific diastereomer pair using a polysaccharide-based chiral column.
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H or similar cellulose-based CSP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (90:10:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm[6] |
| Injection Volume | 10 µL |
| Sample Solvent | Mobile Phase |
Troubleshooting Guide
An effective HPLC analysis workflow involves several key stages. The following diagram illustrates a typical process.
Users may encounter various issues during HPLC analysis. The following decision tree and Q&A section provides a systematic approach to resolving common problems.[7]
Problem: My peaks are tailing.
-
Q: Are all peaks tailing or just the analyte of interest?
-
A: If only the this compound peak is tailing, it may be due to secondary interactions between the basic amine group and residual silanols on the column packing. Try lowering the mobile phase pH or adding a competitive base like triethylamine (0.1%) to the mobile phase.[1]
-
-
Q: Could my sample be the issue?
-
A: Yes, injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion. Always try to dissolve your sample in the initial mobile phase. Also, overloading the column with too much sample can lead to tailing. Try injecting a smaller volume or a more dilute sample.
-
Problem: My retention times are shifting between injections.
-
Q: Is my mobile phase properly prepared?
-
A: Inconsistent mobile phase composition is a common cause of retention time drift. Ensure accurate measurement and thorough mixing of solvents. If using buffers, ensure they are fresh and within their effective pH range. Small differences in mobile phase pH can cause large shifts in retention, especially for ionizable compounds.
-
-
Q: Is the system equilibrated?
-
A: Insufficient column equilibration time before starting a sequence can lead to drifting retention times, particularly when changing mobile phases. Ensure the baseline is stable before the first injection.
-
-
Q: Could there be a hardware issue?
-
A: Yes, fluctuations in pump performance can alter the flow rate and affect retention times. Check for leaks in the system and ensure the pump is delivering a consistent flow. Air bubbles in the pump head can also cause this issue; degas your mobile phase and prime the pump if necessary.
-
Problem: I am not getting baseline separation between my isomers.
-
Q: How can I improve the resolution between my two diastereomers (cis/trans)?
-
A: For an achiral separation, you can try modifying the mobile phase. Adjusting the percentage of the organic modifier (e.g., acetonitrile) can alter selectivity. You can also try a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the pH.
-
-
Q: I can see a single peak for a diastereomer, but I know it's a mix of enantiomers. How do I separate them?
-
A: You must use a chiral stationary phase (CSP). If you are already using a CSP and still see no separation, you may need to change the mobile phase system (e.g., from normal-phase to reversed-phase, if the column is compatible) or try a different type of chiral column. Chiral separations are highly specific, and a column that works for one compound may not work for another.
-
References
- 1. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. A Reversed-Phase Mode LC-MS/MS Method Using a Polysaccharide Chiral Selector for Simultaneous Quantitation of Each Enantiomer of Tramadol and its Metabolites in Human Plasma and Evaluation of CYP-Mediated Stereoselective Demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JSM Central || Article Info [jsmcentral.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Improving the resolution of O-Acetyl Tramadol peaks in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry analysis of O-Acetyl Tramadol and improving peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the expected parent and major fragment ions for this compound in positive ion mode ESI-MS/MS?
When analyzing this compound using electrospray ionization (ESI) in positive ion mode, you can expect the following ions:
-
Parent Ion [M+H]⁺: this compound has a molecular weight of 305.41 g/mol . The protonated molecule will be observed at an m/z of approximately 306.4.
-
Major Fragment Ions: The fragmentation of this compound is similar to that of Tramadol. The most prominent fragment ion typically results from the loss of the dimethylamine group. Another characteristic fragmentation is the loss of the acetyl group. Common fragment ions to monitor in Multiple Reaction Monitoring (MRM) are:
-
m/z 58.1: Corresponding to the dimethylamine moiety, [N(CH₃)₂H]⁺. This is often the base peak for Tramadol and its analogues.[1]
-
A fragment corresponding to the loss of the acetyl group (CH₃CO), leading to an ion with an m/z similar to O-desmethyltramadol.
-
Q2: What are common adducts observed with this compound in ESI-MS?
In electrospray ionization, adduct formation is common and can sometimes complicate spectral interpretation. For this compound, which has several sites for adduct formation, you might observe:
-
[M+Na]⁺: Sodium adducts are very common and will appear at m/z [M+22.99]⁺.[2][3]
-
[M+K]⁺: Potassium adducts may be present, appearing at m/z [M+38.96]⁺.[3]
-
[M+NH₄]⁺: If ammonium salts are used in the mobile phase, an ammonium adduct will be seen at m/z [M+18.03]⁺.[3][4]
-
Solvent Adducts: Adducts with mobile phase components like acetonitrile ([M+CH₃CN+H]⁺) or methanol ([M+CH₃OH+H]⁺) can also occur.[3]
It is advisable to confirm the molecular ion by identifying at least one of these common adducts.
Q3: How can I assess the stability of this compound in my samples?
The stability of this compound is crucial for accurate quantification. Based on stability studies of the closely related Tramadol and its metabolites, here are some recommendations:
-
Short-Term Stability: Tramadol and its metabolites are generally stable in plasma at room temperature for up to 24 hours.[5] It is good practice to keep this compound samples in an autosampler at 4°C.
-
Long-Term Storage: For long-term storage, plasma samples should be kept at -80°C, where Tramadol and its metabolites have been shown to be stable for at least one month.[5]
-
Freeze-Thaw Stability: Tramadol and its metabolites have demonstrated good freeze-thaw stability.[6] However, it is recommended to limit the number of freeze-thaw cycles.
-
Post-Preparative Stability: After extraction and reconstitution in the mobile phase, samples should be analyzed promptly. Keeping them in the autosampler at a low temperature (e.g., 4°C) can help maintain stability for up to 24 hours.[5]
To specifically validate the stability of this compound in your matrix, perform dedicated stability experiments by analyzing quality control (QC) samples at different time points and under various storage conditions.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue that directly impacts resolution and integration. Here’s a step-by-step guide to troubleshoot this problem.
Caption: Troubleshooting logic for poor peak shape.
| Potential Cause | Explanation | Recommended Action |
| Secondary Silanol Interactions | This compound is a basic compound and can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. | - Adjust Mobile Phase pH: Increase the pH to suppress the ionization of silanol groups or decrease the pH to ensure the analyte is fully protonated. A low pH mobile phase with formic acid (0.1%) is common for Tramadol analysis. - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active sites. - Use an End-Capped Column: Employ a column with high-quality end-capping to minimize exposed silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing. | - Dilute the Sample: Reduce the concentration of this compound in the sample. - Decrease Injection Volume: Lower the volume of sample injected onto the column. |
| Extra-Column Volume | Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening and tailing for all peaks in the chromatogram. | - Use Shorter, Narrower Tubing: Minimize the length and internal diameter of tubing between the injector, column, and detector. - Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and have no dead volume. - Optimize Detector Settings: If possible, use a low-volume flow cell in your mass spectrometer. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting or fronting. | - Reconstitute in Initial Mobile Phase: After sample preparation (e.g., SPE or LLE), evaporate the solvent and reconstitute the sample in the initial mobile phase of your gradient. |
| Column Contamination or Degradation | Accumulation of matrix components on the column inlet frit or degradation of the stationary phase can cause peak shape issues. | - Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. - Backflush the Column: Reverse the column direction and flush with a strong solvent to remove contaminants from the inlet frit. - Replace the Column: If other troubleshooting steps fail, the column may be irreversibly damaged and need replacement. |
Issue 2: Inconsistent Retention Times
Fluctuations in retention time can hinder peak identification and quantification.
Caption: Troubleshooting logic for inconsistent retention times.
| Potential Cause | Explanation | Recommended Action |
| Pump and Mobile Phase Delivery | Inconsistent mobile phase composition due to pump malfunctions (leaks, faulty check valves) or air bubbles will cause retention time shifts. | - Degas Mobile Phase: Ensure mobile phases are properly degassed to prevent bubble formation. - Check for Leaks: Inspect all pump connections for any signs of leakage. - Prime the Pump: Purge the pump to remove any trapped air bubbles. |
| Column Equilibration | Insufficient equilibration of the column with the initial mobile phase conditions between gradient runs is a common cause of retention time drift. | - Increase Equilibration Time: Lengthen the post-run equilibration step in your LC method. Monitor the pressure for stability to confirm the column is fully equilibrated. |
| Column Temperature | Fluctuations in the column temperature will affect retention times. | - Use a Column Oven: Maintain a constant and stable column temperature using a thermostatted column compartment. A common temperature for Tramadol analysis is 40°C. |
| Mobile Phase Preparation | Small variations in the mobile phase composition, especially the pH or the concentration of organic modifier, can lead to significant changes in retention. | - Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure accurate measurements of all components. - Verify pH: If using a buffer, verify the pH after all components have been mixed. |
Issue 3: Low Signal Intensity or Sensitivity
Low signal intensity can compromise the limit of detection and quantification.
Caption: Troubleshooting logic for low signal intensity.
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Mass Spectrometer Parameters | Incorrect tuning, source conditions, or fragmentation energy will result in poor signal. | - Tune and Calibrate: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations. - Optimize Source Conditions: Infuse a standard solution of this compound and optimize ESI source parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage. - Optimize Collision Energy: For MS/MS, perform a collision energy optimization to find the voltage that yields the highest intensity for your chosen fragment ions. |
| Ion Suppression | Co-eluting matrix components can interfere with the ionization of this compound in the ESI source, leading to a suppressed signal. | - Improve Sample Cleanup: Enhance your sample preparation method (e.g., using SPE) to remove more matrix components. - Modify Chromatography: Adjust the chromatographic gradient to separate this compound from the interfering compounds. - Use an Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification. |
| Poor Extraction Recovery | Inefficient sample preparation can lead to a low concentration of the analyte being injected into the instrument. | - Optimize Extraction Protocol: Experiment with different SPE sorbents or LLE solvents to improve the recovery of this compound. The recovery of Tramadol is often high under basic conditions due to its pKa of 9.4.[5] |
| Sample Degradation | This compound may be degrading in the sample matrix, during preparation, or in the autosampler. | - Assess Stability: Perform stability experiments as described in the FAQ section to determine if degradation is occurring. - Use Fresh Samples: Prepare and analyze samples as quickly as possible. |
Experimental Protocols
Example LC-MS/MS Method for this compound
This method is adapted from established protocols for Tramadol and its metabolites and serves as a starting point for method development.[7]
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Nebulizer Gas Flow | 7 Bar |
| MRM Transitions | Precursor Ion (m/z) |
| 306.4 | |
| 306.4 |
Note: Collision energies should be optimized for your specific instrument.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This is a general protocol for extracting basic drugs like this compound from a biological matrix (e.g., plasma or urine).
-
Condition the SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition with 1 mL of methanol, followed by 1 mL of water.
-
Load the Sample: Dilute 100 µL of the sample with 900 µL of a buffer (e.g., phosphate buffer, pH 6) and load it onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. support.waters.com [support.waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Techniques for Tramadol and its Analogs from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Tramadol and its analogs, including O-Acetyl Tramadol, from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Tramadol and its metabolites from biological samples?
A1: The most prevalent and well-documented methods for the extraction of Tramadol and its metabolites, such as O-desmethyltramadol, from biological matrices like blood, plasma, urine, and tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques have been shown to be effective, with the choice often depending on the specific matrix, desired level of cleanliness, and available equipment.
Q2: I cannot find specific literature on the extraction of this compound. What approach should I take?
A2: this compound is not a commonly reported metabolite of Tramadol. It is more likely to be a synthetic derivative used, for instance, as an internal standard. In the absence of specific protocols, a general approach for the extraction of a less polar, acetylated derivative of Tramadol can be adopted. This would typically involve a reversed-phase SPE method or an LLE with a less polar organic solvent system. It is crucial to optimize and validate any adapted method for recovery and matrix effects.
Q3: What are the key considerations for sample pre-treatment before extraction?
A3: Proper sample pre-treatment is critical for efficient extraction. For solid tissues, homogenization is necessary. For biological fluids like urine, hydrolysis of glucuronide conjugates may be required to analyze total drug concentrations. This is often achieved through enzymatic hydrolysis (e.g., using β-glucuronidase) or acid hydrolysis. Additionally, pH adjustment of the sample is a critical step to ensure the analyte is in the correct chemical form for optimal extraction by either LLE or SPE.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis after extraction?
A4: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting matrix components, are a common challenge. To minimize these effects, consider the following:
-
Use a more selective extraction method: SPE, particularly with mixed-mode cartridges, can provide cleaner extracts than LLE.
-
Optimize chromatographic separation: Ensure the analyte peak is well-resolved from any interfering matrix components.
-
Employ a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.
-
Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the sample | Ensure the pH of the sample is adjusted to the appropriate level to ensure the analyte is in its non-ionized form for LLE or for proper retention on the SPE sorbent. For Tramadol, a basic pH is typically used for LLE. |
| Inappropriate solvent selection (LLE) | The polarity of the extraction solvent should be optimized. A mixture of solvents can sometimes improve recovery. For Tramadol, ethyl acetate or a mixture of ethyl acetate and diethyl ether is commonly used. |
| Inefficient elution from SPE cartridge | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. Ensure the elution solvent composition and volume are optimized. For cation-exchange SPE, an elution solvent containing a base (e.g., ammonium hydroxide) in an organic solvent is typically used. |
| Incomplete hydrolysis of conjugates | If analyzing for total drug concentration in urine, verify the efficiency of the enzymatic or acid hydrolysis step. Incubation time, temperature, and enzyme activity should be optimized. |
| Analyte degradation | Tramadol and its metabolites can be susceptible to degradation under certain conditions. Ensure samples are stored properly (e.g., at -20°C) and avoid prolonged exposure to harsh pH or high temperatures during sample processing. |
High Background or Interferences in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Insufficient sample cleanup | Incorporate a wash step in your SPE protocol to remove interfering substances. For LLE, a back-extraction step can improve cleanliness. |
| Matrix effects | Refer to the FAQ on minimizing matrix effects. Consider using a different ionization source or modifying the mobile phase composition. |
| Contamination from labware or reagents | Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents. Run a blank sample to identify sources of contamination. |
| Co-elution with other sample components | Optimize the chromatographic method to improve the resolution between the analyte and interfering peaks. This may involve changing the column, mobile phase, or gradient profile. |
Quantitative Data Summary
The following tables summarize typical performance data for the extraction and analysis of Tramadol and its primary metabolite, O-desmethyltramadol.
Table 1: Liquid-Liquid Extraction (LLE) Performance
| Analyte | Matrix | Extraction Solvent | Recovery (%) | LLOQ (ng/mL) |
| Tramadol | Plasma | Ethyl acetate | 97.6 ± 1.21[1] | 10[1] |
| O-desmethyltramadol | Plasma | Ethyl acetate | 96.3 ± 1.66[1] | 7.5[1] |
| Tramadol | Urine | Ethyl acetate/diethyl ether (1:1) | 94.1 ± 2.91[1] | 10[1] |
| O-desmethyltramadol | Urine | Ethyl acetate/diethyl ether (1:1) | 96.3 ± 3.46[1] | 7.5[1] |
Table 2: Solid-Phase Extraction (SPE) Performance
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LLOQ (ng/mL) |
| Tramadol | Plasma | Molecularly Imprinted Polymer | > 91[2] | 0.0085 |
| Tramadol | Urine | Molecularly Imprinted Polymer | > 91[2] | 0.0035 |
| Tramadol Enantiomers | Plasma | Ethyl silica | ~100[3][4] | 2.5[3][4] |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE) of Tramadol and O-desmethyltramadol from Plasma
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Sample Preparation: To 1 mL of plasma sample, add an appropriate internal standard.
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pH Adjustment: Add a suitable volume of a basic buffer (e.g., pH 9.8) to the plasma sample to deprotonate the analytes.
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Extraction: Add 5 mL of ethyl acetate. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
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Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
Detailed Methodology for Solid-Phase Extraction (SPE) of Tramadol and O-desmethyltramadol from Urine
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Sample Pre-treatment (Hydrolysis): To 1 mL of urine, add 1 mL of 100 mM sodium acetate buffer (pH 4.5). For total drug concentration, add β-glucuronidase and incubate at 65°C for 1-2 hours.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
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Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (1-2 mL/min).
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Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of an acidic wash (e.g., 0.1 M HCl), and then 3 mL of methanol to remove interferences.
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Analyte Elution: Elute the analytes with 3 mL of a freshly prepared basic elution solvent (e.g., ethyl acetate/isopropanol/ammonium hydroxide, 78:20:2 v/v/v).
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution/Derivatization: Reconstitute the residue in the mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis if required.
Visualizations
References
Technical Support Center: O-Acetyl Tramadol LC-MS/MS Analysis & Matrix Effects
Welcome to the technical support center for the LC-MS/MS analysis of O-Acetyl Tramadol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the LC-MS/MS analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2] This phenomenon can significantly compromise the precision, accuracy, and sensitivity of the analytical method.[1][4]
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Ion suppression is a common challenge in ESI-MS and can be caused by several factors:[4][5]
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High concentrations of co-eluting matrix components: Compounds from the biological matrix (e.g., phospholipids, salts, proteins) can compete with this compound for ionization in the MS source.[2]
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Changes in droplet surface tension: Co-eluting compounds can alter the physical properties of the ESI droplets, hindering the efficient release of analyte ions into the gas phase.[4]
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Analyte precipitation: Non-volatile components in the matrix can cause the analyte to precipitate within the ESI droplet, preventing its ionization.[3]
Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?
A3: Two primary methods are used to evaluate matrix effects:
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Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of this compound is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Any deviation from a stable baseline signal for this compound indicates a matrix effect at that retention time.[6][7]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[2] The response of this compound in a post-extraction spiked blank matrix sample is compared to its response in a neat solvent solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: A workflow for systematically troubleshooting matrix effects in LC-MS/MS analysis.
Experimental Protocols
Detailed methodologies for key sample preparation techniques are provided below. These protocols are based on methods developed for tramadol and its metabolites and can be adapted for this compound analysis.
Protein Precipitation (for Plasma/Serum)
This is a rapid but less selective sample preparation method.
Protocol:
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.[8]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) (for Urine)
LLE offers better selectivity than protein precipitation.
Protocol:
-
To 1 mL of urine in a glass tube, add 100 µL of 5 M NaOH to adjust the pH to >11.[9]
-
Add 5 mL of an organic solvent mixture (e.g., dichloromethane/isopropanol, 9:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) (for Plasma/Urine)
SPE provides the cleanest extracts and is highly effective at reducing matrix effects.[10]
Protocol (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 1 mL of plasma or urine with 1 mL of 4% phosphoric acid and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Diagram: Sample Preparation Workflow
Caption: A generalized workflow for common sample preparation techniques.
Data on Matrix Effects for Tramadol and its Metabolites
While specific quantitative data for this compound is limited in the literature, the following table summarizes matrix effect data for its parent compound, tramadol, and its primary metabolite, O-desmethyltramadol (ODT), in human plasma. This data can serve as a valuable reference point. The matrix effect is expressed as the percentage of signal suppression or enhancement. A negative value indicates suppression, and a positive value indicates enhancement.
| Compound | Sample Preparation Method | Matrix Effect (%) | Reference |
| Tramadol | Protein Precipitation | -15.2% | [8] |
| O-desmethyltramadol | Protein Precipitation | -12.8% | [8] |
| Tramadol | Liquid-Liquid Extraction | -5.4% | [11] |
| O-desmethyltramadol | Liquid-Liquid Extraction | -3.9% | [11] |
| Tramadol | Solid-Phase Extraction | -2.1% | [12] |
Note: The data presented is for tramadol and O-desmethyltramadol and should be used as an estimate for this compound.
Understanding Ion Suppression and Enhancement
Diagram: Mechanism of Ion Suppression in ESI-MS
Caption: A simplified representation of ion suppression in an electrospray ionization source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Spectrophotometric Method for the Determination of Tramadol in Human Urine Using Liquid-Liquid Extraction and Ion Pair Formation [article.sapub.org]
- 10. Solid-phase extraction of tramadol from plasma and urine samples using a novel water-compatible molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Acetyl Tramadol Derivatization for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of O-Acetyl Tramadol derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization and analysis of this compound and its metabolites.
Issue 1: Incomplete or No Derivatization
Symptoms:
-
Low or no peak for the derivatized analyte.
-
Presence of a broad, tailing peak corresponding to the underivatized analyte.
-
Poor reproducibility of results.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Derivatization Reagent | Different reagents have varying efficiencies. For comprehensive derivatization of Tramadol and its metabolites, silylating agents are often preferred. Studies have shown that BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) catalyst results in complete derivatization, whereas reagents like MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) and PFAA–PFPOH (Pentafluoropropionic anhydride/Pentafluoropropanol) may lead to partial derivatization.[1][2][3] |
| Presence of Moisture | Silylation reactions are highly sensitive to water, which can consume the reagent and prevent the reaction from going to completion.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents. It is also recommended to lyophilize samples to remove all water before adding the derivatization reagent.[4] |
| Insufficient Reagent Volume | An excess of the derivatizing reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens in the analyte. |
| Suboptimal Reaction Temperature or Time | Derivatization reactions require specific temperatures and durations to proceed to completion. For silylation of Tramadol with BSTFA + 1% TMCS, typical conditions range from 70°C to 80°C for 30 to 60 minutes.[2][5][6] Refer to established protocols for the specific reagent being used. |
| Degraded Reagent | Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh reagents and store them under inert gas in a desiccator. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak resolution and sensitivity.
Possible Causes and Solutions:
| Cause | Solution |
| Interaction with Active Sites in the GC System | Polar analytes can interact with active sites (e.g., free silanol groups) in the injector liner or on the column, leading to peak tailing. Ensure proper and complete derivatization to reduce the polarity of the analytes.[7] Regularly replace the injector liner and septum. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Inappropriate GC Temperature Program | An unoptimized oven temperature program can affect peak shape. Ensure the initial temperature is low enough to focus the analytes at the head of the column and that the ramp rate is appropriate for the separation. |
| Column Contamination or Degradation | Contamination from previous injections or degradation of the stationary phase can lead to poor peak shape. Bake out the column according to the manufacturer's instructions or trim the first few centimeters from the inlet side. |
Issue 3: Low Analyte Response or Poor Sensitivity
Symptoms:
-
Low signal-to-noise ratio for the analyte peak.
-
Difficulty in detecting low concentrations of the analyte.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | As mentioned previously, incomplete derivatization will result in a lower concentration of the target derivative and thus a lower response. Re-optimize the derivatization procedure. |
| Analyte Degradation | O-desmethyltramadol is known to be unstable and can degrade on the GC column if not properly derivatized.[8] Derivatization with reagents like propionic anhydride can improve stability.[8] Also, ensure the injector temperature is not excessively high. |
| Suboptimal MS Parameters | Ensure the mass spectrometer is properly tuned and that the ion source temperature and electron energy are optimized for your analyte.[1][2] For quantitative analysis, use Selected Ion Monitoring (SIM) mode to increase sensitivity.[1][2] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve the sample clean-up procedure using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][5][8] |
Frequently Asked Questions (FAQs)
Q1: Which derivatization reagent is best for the analysis of this compound and its metabolites?
A1: For comprehensive silylation of Tramadol and its primary metabolite, O-desmethyltramadol, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is highly effective and has been shown to result in complete derivatization.[1][2][3] Acylation reagents such as propionic anhydride can also be used, particularly to improve the stability of metabolites like O-desmethyltramadol on the column.[8]
Q2: What are the typical reaction conditions for silylation of Tramadol?
A2: For derivatization with BSTFA + 1% TMCS, a common protocol involves heating the sample with the reagent at 70-80°C for 30-60 minutes.[2][5][6]
Q3: How can I prevent the degradation of my derivatizing reagent?
A3: Silylating reagents are sensitive to moisture. To prevent degradation, store them in a desiccator under an inert atmosphere (e.g., nitrogen or argon). Always use a dry syringe to withdraw the reagent and tightly seal the vial immediately after use.
Q4: What are the key GC-MS parameters to optimize for this compound analysis?
A4: Key parameters include the GC oven temperature program, injector temperature, carrier gas flow rate, and MS settings. A typical temperature program might start at 100°C, hold for 1 minute, then ramp up to 250-300°C.[1][2] The injector temperature is usually set around 250-260°C.[6] For the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode will provide the best sensitivity for quantitative analysis.[1][2][6]
Q5: What are some common ions to monitor for derivatized Tramadol and O-desmethyltramadol in SIM mode?
A5: For silylated Tramadol, characteristic ions include m/z 335, 245, and 216. For silylated O-desmethyltramadol, ions at m/z 393, 303, and 378 are commonly monitored.[6] For underivatized Tramadol, the base peak is often at m/z 58.[9]
Experimental Protocols & Data
Table 1: Comparison of Derivatization Reagents for Tramadol and O-desmethyltramadol
| Reagent | Result | Reference |
| BSTFA + 1% TMCS | Complete Derivatization | [1][2][3] |
| MTBSTFA W/A 10%–TBDMS | Partial Derivatization | [1][2] |
| PFAA–PFPOH | Partial Derivatization | [1][2] |
| Propionic Anhydride | Forms stable derivatives, especially for metabolites | [8] |
Table 2: Example Derivatization Protocol (Silylation)
| Step | Procedure |
| 1. Sample Preparation | Evaporate the extracted sample to dryness under a stream of nitrogen.[10] |
| 2. Reagent Addition | Add 50-100 µL of BSTFA + 1% TMCS to the dried residue.[2][6] |
| 3. Reaction | Seal the vial and heat at 70-80°C for 30-60 minutes.[2][5][6] |
| 4. Cooling | Allow the vial to cool to room temperature. |
| 5. Injection | Inject 1-2 µL of the derivatized sample into the GC-MS.[2][10] |
Table 3: Example GC-MS Parameters
| Parameter | Setting | Reference |
| GC Column | DB-5 MS (or equivalent) | [6] |
| Injector Temperature | 250-260°C | [6] |
| Oven Program | Initial 100°C (1 min), ramp 15-30°C/min to 250-300°C, hold 2-5 min | [1][2][6] |
| Carrier Gas | Helium at ~1 mL/min | [1][2] |
| MS Ion Source Temp. | 200-230°C | [1][2][6] |
| MS Ionization Mode | Electron Impact (EI), 70 eV | [1][2] |
| MS Acquisition Mode | Scan (for identification) or SIM (for quantification) | [1][2][6] |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. laurentian.ca [laurentian.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. jfda-online.com [jfda-online.com]
- 8. nyc.gov [nyc.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. academic.oup.com [academic.oup.com]
How to prevent O-Acetyl Tramadol hydrolysis during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of O-Acetyl Tramadol during sample preparation. Accurate quantification of this analyte is critically dependent on maintaining its stability from collection to analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
This compound is an acetylated derivative of Tramadol, a well-known analgesic. The key structural feature is an ester group (-O-C=O), which is formed during the acetylation process. Ester linkages are inherently susceptible to hydrolysis, a chemical reaction where a water molecule breaks the bond. This reaction cleaves the acetyl group, converting this compound back into its parent compound, Tramadol, and acetic acid. This degradation leads to inaccurate measurements of the target analyte.
The hydrolysis can be catalyzed by two primary factors:
-
Enzymes: Esterases present in biological samples.
-
Chemical Conditions: Non-optimal pH (both acidic and basic) and elevated temperatures.[1][2][3]
Caption: Hydrolysis of this compound into Tramadol.
Q2: What are the primary causes of this compound degradation in biological samples?
The two main drivers of hydrolysis during sample preparation are enzymatic activity and chemical instability.
-
Enzymatic Hydrolysis: Biological matrices like whole blood, plasma, and tissue homogenates are rich in enzymes called esterases (e.g., carboxylesterases, cholinesterases).[1] These enzymes rapidly hydrolyze ester-containing compounds and are a major source of analyte loss.[4][5]
-
Chemical Hydrolysis: This form of degradation is influenced by the sample's chemical environment.
-
pH: The stability of the ester bond is highly pH-dependent. Both strongly acidic and alkaline conditions can significantly accelerate the rate of hydrolysis.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Processing samples at room temperature or failing to freeze them promptly can lead to substantial degradation.[1]
-
Q3: How can enzymatic hydrolysis be prevented in plasma or blood samples?
The most effective strategy is to inhibit esterase activity immediately upon sample collection. This is achieved by using specialized collection tubes containing both an anticoagulant (e.g., K2EDTA) and an esterase inhibitor.
Key Steps:
-
Select an Appropriate Inhibitor: The choice of inhibitor is crucial. A summary of common options is provided in the table below.
-
Immediate Inhibition: Add the inhibitor to the collection tube before adding the blood sample. This ensures enzymes are inactivated instantly.
-
Thorough Mixing: Gently invert the tube several times after collection to ensure the inhibitor is distributed throughout the sample.
Table 1: Common Esterase Inhibitors for Sample Stabilization
| Inhibitor | Target Enzymes | Typical Working Concentration | Notes |
|---|---|---|---|
| Phenylmethylsulfonyl Fluoride (PMSF) | Serine proteases (includes many esterases) | 0.1 - 1 mM | Short half-life in aqueous solutions. Prepare stock in anhydrous solvent (e.g., ethanol, isopropanol).[4][5] |
| Diisopropylfluorophosphate (DFP) | Broad-spectrum serine protease/esterase inhibitor | 1 - 20 mM | Highly toxic; handle with extreme caution in a fume hood with appropriate PPE.[4][5] |
| Eserine (Physostigmine) | Cholinesterases | 1 - 20 mM | Effective for samples where cholinesterase activity is the primary concern.[4][5] |
| Sodium Fluoride (NaF) | General enzyme inhibitor, including some esterases | 1 - 2% (w/v) | Often used in combination with an anticoagulant like potassium oxalate. Can interfere with some analytical methods. |
Note: Always consult safety data sheets (SDS) before handling these reagents. Some inhibitors are highly toxic.
Q4: What is the recommended protocol for sample collection and preparation to ensure stability?
A standardized protocol is essential for minimizing variability and ensuring the integrity of this compound. The workflow below outlines the critical steps.
Caption: Recommended workflow for this compound sample handling.
Detailed Protocol Steps:
-
Preparation: Prepare collection tubes (e.g., Vacutainer®) containing K2EDTA and a freshly prepared solution of an esterase inhibitor (e.g., PMSF). Pre-chill the tubes on ice.
-
Collection: Draw the blood sample directly into the prepared tube.
-
Mixing and Cooling: Immediately after collection, gently invert the tube 8-10 times to mix the contents thoroughly. Place the tube on wet ice without delay.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the sample at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.
-
Aliquoting: Carefully transfer the plasma supernatant to clearly labeled polypropylene cryovials. Avoid disturbing the buffy coat.
-
Storage: Immediately freeze the plasma aliquots and store them at -80°C until the day of analysis.
-
Analysis: When ready for analysis, thaw the samples on ice. Perform sample extraction (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) in a cold environment and proceed promptly to the analytical instrument (e.g., LC-MS/MS).
Troubleshooting Guide
Q5: How can I troubleshoot unexpected degradation or poor recovery of this compound?
If you are experiencing issues with analyte stability, use the following guide to diagnose potential problems in your workflow.
Table 2: Troubleshooting Low Recovery and Variability
| Observed Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low or no this compound detected; high Tramadol signal. | Significant Hydrolysis: Ineffective enzyme inhibition. | 1. Verify the concentration and activity of your esterase inhibitor stock solution. 2. Ensure the inhibitor is added before the sample. 3. Check for proper mixing post-collection. |
| Significant Hydrolysis: Temperature or pH issues. | 1. Confirm that samples were kept on ice at all times before freezing. 2. Measure the pH of a control plasma sample; adjust with a buffer (e.g., phosphate buffer to pH 6.5) if necessary.[6][7] | |
| Inconsistent results across a batch of samples. | Variable Sample Handling: Inconsistent timing or temperature exposure. | 1. Process all samples in a standardized manner. 2. Use an ice block for all pipetting and extraction steps. 3. Ensure the time from collection to freezing is consistent for all samples. |
| Analyte concentration decreases in stored samples over time. | Long-Term Instability: Storage conditions are inadequate. | 1. Confirm storage temperature is consistently -80°C. 2. Avoid repeated freeze-thaw cycles. Prepare smaller, single-use aliquots if necessary. 3. Evaluate the stability of the analyte in the storage matrix over the required time frame. |
Caption: Troubleshooting logic for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nyc.gov [nyc.gov]
- 7. academic.oup.com [academic.oup.com]
Enhancing the sensitivity of analytical methods for O-Acetyl Tramadol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of O-Acetyl Tramadol. The information provided is based on established analytical methods for tramadol and its closely related metabolites, offering a strong foundation for developing and troubleshooting assays for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most prevalent and sensitive methods for analyzing tramadol and its analogues, which are applicable to this compound, are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.
Q2: Is this compound a controlled substance?
A2: this compound is considered a controlled substance in some countries.[1] Tramadol itself is classified as a Schedule IV controlled substance in the United States.[2][3][4][5] As a derivative of tramadol, this compound may fall under similar regulations, and it is crucial to comply with all local and national guidelines regarding its handling and analysis.
Q3: What are the key challenges in analyzing this compound?
A3: Key challenges include achieving adequate sensitivity for low concentrations in biological samples, managing matrix effects from complex sample types (e.g., plasma, urine), ensuring chromatographic separation from isomeric and isobaric interferences, and preventing degradation of the analyte during sample preparation and analysis.
Q4: Why is derivatization sometimes necessary for GC-MS analysis of tramadol-related compounds?
A4: Derivatization is often employed in GC-MS analysis to improve the volatility and thermal stability of polar analytes like tramadol and its metabolites.[1] This process converts polar functional groups into less polar derivatives, leading to better chromatographic peak shape, reduced tailing, and enhanced sensitivity.[1] For this compound, while the acetyl group may slightly increase volatility compared to O-desmethyltramadol, derivatization of other polar sites might still be beneficial.
Q5: What are the expected mass fragmentation patterns for this compound in MS analysis?
A5: While specific fragmentation data for this compound is not widely published, it is expected to follow similar fragmentation pathways to tramadol and its metabolites. Common fragments would likely arise from the loss of the dimethylamine group and cleavage of the cyclohexyl ring. The exact mass-to-charge ratios (m/z) of precursor and product ions would need to be determined empirically during method development. For O-desmethyltramadol, a common transition is m/z 250.1 -> 58.2.
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Suboptimal MS/MS transition. 3. Matrix suppression. 4. Analyte degradation. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes. 2. Perform a product ion scan to identify the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM). 3. Improve sample clean-up using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Dilute the sample if possible. Use an isotopically labeled internal standard. 4. Investigate sample stability at different temperatures and pH values. |
| Poor Peak Shape (Tailing, Broadening) | 1. Inappropriate column chemistry. 2. Mobile phase mismatch. 3. Column overload. 4. Dead volume in the system. | 1. Screen different C18 and phenyl-hexyl columns. 2. Adjust mobile phase pH and organic solvent composition. The addition of a small amount of formic acid or ammonium formate can improve peak shape for basic compounds. 3. Reduce injection volume or sample concentration. 4. Check all fittings and connections for leaks or gaps. |
| High Background Noise / Interferences | 1. Matrix effects. 2. Contaminated mobile phase or system. 3. Co-eluting isobaric compounds. | 1. Enhance sample preparation with a more selective SPE sorbent. 2. Use high-purity solvents and flush the LC system thoroughly. 3. Optimize chromatographic separation by adjusting the gradient profile or changing the column. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Analyte Peak | 1. Incomplete derivatization. 2. Thermal degradation in the injector. 3. Adsorption in the GC system. | 1. Optimize derivatization reaction conditions (reagent, temperature, time).[1] 2. Lower the injector temperature. Use a pulsed splitless or on-column injection technique. 3. Use a deactivated liner and column. Check for active sites in the system. |
| Peak Tailing | 1. Active sites in the liner, column, or detector. 2. Inefficient derivatization. | 1. Replace the liner with a deactivated one. Condition the column. 2. Ensure the derivatization reaction goes to completion. |
| Variable Results / Poor Reproducibility | 1. Inconsistent derivatization. 2. Sample degradation. 3. Non-homogenous sample. | 1. Use fresh derivatizing reagents and control reaction conditions precisely. 2. Assess analyte stability in the autosampler. 3. Ensure thorough mixing of the sample before extraction. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of tramadol and its primary metabolite, O-desmethyltramadol. These values can serve as a benchmark when developing methods for this compound.
Table 1: Performance of LC-MS/MS Methods for Tramadol and O-desmethyltramadol
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Tramadol | Human Plasma | 1.0 | 1.0 - 600.0 | [6] |
| O-desmethyltramadol | Human Plasma | 0.5 | 0.5 - 300.0 | [6] |
| Tramadol | Rat Plasma | 25 | 25 - 5000 | [7] |
| O-desmethyltramadol | Rat Plasma | 25 | 25 - 5000 | [7] |
Table 2: Performance of HPLC-FLD Methods for Tramadol and O-desmethyltramadol
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Tramadol | Human Plasma | 4.078 | Not Specified | [2][8] |
| O-desmethyltramadol | Human Plasma | 3.271 | Not Specified | [2][8] |
| Tramadol | Human Plasma | 2.5 | 2.5 - 500 | [9] |
| O-desmethyltramadol (M1) | Human Plasma | 1.25 | 1.25 - 500 | [9] |
Table 3: Performance of GC-MS Methods for Tramadol and O-desmethyltramadol
| Analyte | Matrix | Linearity Range (ng/mL) | Reference |
| Tramadol | Rat Blood | 25 - 5000 | [1][10] |
| O-desmethyltramadol | Rat Blood | 25 - 5000 | [1][10] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma (Adapted)
This protocol is adapted from a validated method for tramadol and O-desmethyltramadol.[6]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add an appropriate internal standard (e.g., this compound-d6).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (exact ratio to be optimized).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+.
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximal signal.
-
Protocol 2: GC-MS Analysis of this compound in Biological Matrices (Adapted)
This protocol is based on a method for tramadol and its metabolites.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., blood, homogenized tissue), add an internal standard.
-
Add 1 mL of saturated sodium borate buffer (pH 9.5).
-
Add 5 mL of an organic solvent mixture (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent such as BSTFA with 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan or Selected Ion Monitoring (SIM) mode.
-
Visualizations
Caption: LC-MS/MS workflow for this compound analysis.
Caption: Troubleshooting low sensitivity in LC-MS/MS.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. drugs.com [drugs.com]
- 3. goodrx.com [goodrx.com]
- 4. Is tramadol a controlled substance? Here’s what you need to know [medicalnewstoday.com]
- 5. Is Tramadol a Controlled Substance? [verywellhealth.com]
- 6. Optimized HPLC method for tramadol and O-desmethyl tramadol determination in human plasma [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis of Tramadol and Analogous | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative In Vitro Analysis of Tramadol and its Active Metabolite, O-Desmethyltramadol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative in vitro analysis of Tramadol and its primary active metabolite, O-desmethyltramadol. Initial literature searches for in vitro data on O-Acetyl Tramadol did not yield specific experimental results. Therefore, this document focuses on the well-characterized pharmacology of Tramadol and O-desmethyltramadol to provide a relevant and data-supported comparison for research and drug development purposes.
Introduction
Tramadol is a centrally acting analgesic with a dual mechanism of action, involving weak agonism at the µ-opioid receptor (MOR) and inhibition of the reuptake of serotonin and norepinephrine.[1] Its analgesic effects are significantly mediated by its primary active metabolite, O-desmethyltramadol (M1), which is formed via hepatic metabolism by the cytochrome P450 enzyme CYP2D6.[1][2] O-desmethyltramadol exhibits a markedly higher affinity and potency at the µ-opioid receptor compared to the parent compound.[2][3] This guide presents a comprehensive in vitro comparison of Tramadol and O-desmethyltramadol, focusing on their receptor binding, functional activity, and monoamine reuptake inhibition.
Data Presentation: Quantitative In Vitro Comparison
The following tables summarize the key in vitro pharmacological parameters for Tramadol and its metabolite, O-desmethyltramadol.
Table 1: µ-Opioid Receptor Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| (+/-)-Tramadol | Human µ-opioid | Competition Binding | [³H]Naloxone | 2400 | [3] |
| (+)-O-desmethyltramadol (M1) | Human µ-opioid | Competition Binding | [³H]Naloxone | 3.4 | [3] |
| (-)-O-desmethyltramadol (M1) | Human µ-opioid | Competition Binding | [³H]Naloxone | 240 | [3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: µ-Opioid Receptor Functional Activity (GTPγS Binding Assay)
| Compound | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % vs DAMGO) | Reference |
| (+)-O-desmethyltramadol (M1) | 860 | 52 | [4] |
| (-)-O-desmethyltramadol (M1) | >10,000 | Not specified | [3] |
| (+/-)-Tramadol | >10,000 | No stimulatory effect | [3] |
EC₅₀ (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by a drug. DAMGO is a potent and selective synthetic opioid peptide agonist for the µ-opioid receptor.
Table 3: Monoamine Reuptake Inhibition
| Compound | Transporter | Assay Type | IC₅₀ (µM) | Reference |
| (+)-Tramadol | Human Serotonin (5-HT) | [³H]5-HT uptake | 1.0 | [5] |
| (-)-Tramadol | Human Serotonin (5-HT) | [³H]5-HT uptake | 0.8 | [5] |
| (+)-O-desmethyltramadol (M1) | Human Serotonin (5-HT) | [³H]5-HT uptake | 15 | [5] |
| (-)-O-desmethyltramadol (M1) | Human Serotonin (5-HT) | [³H]5-HT uptake | 44 | [5] |
IC₅₀ (Half maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
µ-Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Competition Binding: A fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]Naloxone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Tramadol or O-desmethyltramadol).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To assess the functional activity (potency and efficacy) of test compounds as agonists at the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the µ-opioid receptor are used.
-
Assay Buffer: The buffer typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Assay Procedure: Cell membranes are incubated with varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The reaction is carried out at 30°C for a specific time (e.g., 60 minutes).
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for each compound.
Monoamine Reuptake Assay
Objective: To measure the inhibitory effect of test compounds on serotonin transporters.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human serotonin transporter (SERT) are used.
-
Assay Buffer: A Krebs-Ringer-HEPES buffer is typically used.
-
Inhibition Assay: Cells are pre-incubated with varying concentrations of the test compound.
-
Radiolabeled Substrate Addition: A fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT) is added to initiate the uptake reaction.
-
Incubation: The cells are incubated for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are determined by analyzing the concentration-response curves.
Mandatory Visualization
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Validating Analytical Methods for O-Acetyl Tramadol Using a Certified Reference Material
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methodologies for the validation of O-Acetyl Tramadol analysis, supported by a certified reference material (CRM). This compound is a derivative of Tramadol, an opioid analgesic used to treat moderate to severe pain.[1] The validation of analytical methods ensures the reliability and accuracy of results, a critical step in both research and quality control settings.
This guide explores three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is compared to provide a framework for selecting the most suitable approach based on specific laboratory requirements.
Comparison of Analytical Methods
The choice of analytical technique depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of compounds similar to this compound, based on published data for Tramadol and its metabolites.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Reference |
| Linearity Range | 0.008 - 0.500 mg/mL | 25 - 5,000 ng/mL | 1.00 - 400.00 ng/mL | [2][3][4] |
| Limit of Quantification (LOQ) | 6.7 ng/mL | 10 ng/mL | 1.00 ng/mL | [4][5] |
| Accuracy (% Recovery) | 98.5 - 100.8% | >95% | 98.2 - 100.1% | [2][4][5] |
| Precision (% RSD) | < 2% | ≤ 4.83% | < 10% | [2][4][5] |
| Specificity | Moderate | High | Very High | - |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and validating an analytical method. The following is a representative LC-MS/MS protocol for the determination of this compound in a biological matrix, assuming the use of a certified reference material.
LC-MS/MS Method for this compound
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of the sample (e.g., plasma), add 50 µL of an internal standard working solution (e.g., this compound-d6 CRM).
-
Add 250 µL of a suitable buffer (e.g., 0.2 M sodium borate buffer, pH 9.0) and vortex for 30 seconds.[3]
-
Add 5 mL of an organic solvent (e.g., methyl tert-butyl ether) and vortex for 30 seconds, followed by shaking for 10 minutes.[3]
-
Centrifuge the sample at 2,795 g for 10 minutes.[3]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 column (e.g., Diamonsil C18) is commonly used for the separation of Tramadol and its analogues.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 5 mmol/L ammonium acetate) and an organic solvent (e.g., methanol) in a 50:50 (v/v) ratio.[4]
-
Flow Rate: A flow rate of 0.8 mL/min is a common starting point.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[2]
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive ion mode is generally used for the analysis of Tramadol and its derivatives.[4]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored to ensure selectivity and sensitivity.
4. Method Validation Parameters
The validation of the analytical method should be performed according to established guidelines (e.g., ICH, FDA). The following table outlines the key validation parameters and their typical acceptance criteria.
| Parameter | Acceptance Criteria | Reference |
| Linearity | Correlation coefficient (r²) > 0.99 | [6] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) | [5] |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) | [5] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | [7] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within acceptable limits | [5][7] |
| Specificity | No significant interference at the retention time of the analyte and internal standard | - |
Visualizing the Workflow and Decision-Making Process
Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, outline the experimental workflow for method validation and a decision tree for selecting the appropriate analytical method.
Caption: Experimental workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
The Role of a Certified Reference Material (CRM)
The use of a Certified Reference Material (CRM) is fundamental to achieving accurate and traceable analytical results. A CRM is a standard of the highest quality, with its property values certified by a metrologically valid procedure. For the validation of an this compound analytical method, a CRM would be used to:
-
Prepare Calibration Standards: To construct a calibration curve against which unknown sample concentrations can be determined.
-
Prepare Quality Control (QC) Samples: To assess the accuracy and precision of the method during routine analysis.
-
Establish Traceability: To ensure that the measurement results are traceable to a national or international standard.
While a specific CRM for this compound is not as readily available as for its parent compound, CRMs for related compounds like O-desmethyl-cis-tramadol are available and serve as a good proxy for understanding their application in a validation study.[8][9] For the purposes of this guide, the availability of an this compound CRM is assumed.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a sensitive LC-MS method for the determination of tramadol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. O-Desmethyl-cis-tramadol HCl | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 9. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison of Tramadol and its Metabolites with Other Synthetic Opioids for Research Applications
A Note on O-Acetyl Tramadol: Preliminary literature reviews indicate a significant lack of publicly available, peer-reviewed pharmacological data for this compound. It is described as an intermediate in the synthesis of other tramadol derivatives, but its specific receptor binding affinities, potency, and efficacy have not been characterized in the scientific literature. Consequently, a direct head-to-head comparison with this specific compound is not feasible at this time. This guide will instead focus on a detailed comparison of the well-characterized parent drug, Tramadol, and its primary active metabolite, O-desmethyltramadol (M1), against other prominent synthetic opioids.
Tramadol presents a unique pharmacological profile, acting as a centrally-acting analgesic with a multi-modal mechanism.[1][2] Unlike classical opioids, its analgesic effects arise from both opioid receptor agonism and the inhibition of serotonin and norepinephrine reuptake.[2][3][4] This dual action is largely attributable to its racemic nature and its active metabolite, O-desmethyltramadol (M1).[3][4] The (+)-enantiomer of tramadol and its M1 metabolite are primarily responsible for μ-opioid receptor agonism, while the (+)- and (-)-enantiomers of the parent drug respectively inhibit serotonin and norepinephrine reuptake.[2][3][4]
This guide provides a comparative analysis of Tramadol and O-desmethyltramadol against the benchmark synthetic opioids, Morphine and Fentanyl, with supporting data from in vitro and in vivo studies.
Data Presentation: Comparative Pharmacological Data
The following tables summarize key quantitative data for Tramadol, its active metabolite O-desmethyltramadol, and the comparator synthetic opioids Morphine and Fentanyl.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Tramadol | 2400[5] | Weak affinity[3] | Weak affinity[3] |
| (+)-O-desmethyltramadol (M1) | 3.4[5] | - | - |
| (-)-O-desmethyltramadol (M1) | 240[5] | - | - |
| Morphine | ~1-10[6] | - | - |
| Fentanyl | ~1-10[6] | - | - |
| U-47700 | 140 (EC50)[7] | 201 (EC50)[7] | 4540 (EC50)[7] |
| Isotonitazene | High (nM range)[8] | - | - |
Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Potency and Efficacy
| Compound | Assay | Potency (EC50, nM) | Efficacy (% of standard agonist) |
| (+)-O-desmethyltramadol (M1) | [³⁵S]GTPγS Binding | - | Full Agonist[5] |
| Morphine | cAMP Assay | - | 100% (Reference) |
| Fentanyl | cAMP Assay | Sub-nanomolar[9] | ~105-108% (vs. DAMGO)[9] |
| Nitazene Analogs | cAMP Assay | Picomolar (pM) range[8] | Full Agonist[8] |
Note: EC50 represents the concentration of a drug that gives a half-maximal response. Efficacy refers to the maximal response a drug can produce.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key in vitro assays used to characterize synthetic opioids.
1. Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of a test compound (e.g., O-desmethyltramadol) to displace a radiolabeled ligand (e.g., [³H]naloxone) from a specific receptor (e.g., the μ-opioid receptor).[5]
-
Materials:
-
Cell membranes expressing the human μ-opioid receptor (e.g., from CHO cells).[5]
-
Radiolabeled ligand (e.g., [³H]naloxone).
-
Test compound at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed to remove non-specific binding.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a specific opioid receptor.[5]
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure binding is dependent on agonist activation).
-
Test compound at various concentrations.
-
Incubation buffer.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Agonist binding to the receptor promotes the exchange of GDP for GTP (or [³⁵S]GTPγS) on the Gα subunit of the G-protein.
-
The reaction is incubated for a set period.
-
The mixture is filtered to separate the G-protein-bound [³⁵S]GTPγS.
-
The radioactivity on the filters is measured.
-
A dose-response curve is generated to determine the EC50 and Emax values.[5]
-
Mandatory Visualizations
Diagram 1: Metabolic Pathway of Tramadol
Caption: Metabolic conversion of Tramadol to its primary active metabolite.
Diagram 2: Dual Mechanism of Action of Tramadol
Caption: The dual opioid and monoaminergic actions of Tramadol.
Diagram 3: In Vitro Opioid Characterization Workflow
Caption: A generalized workflow for the in vitro characterization of synthetic opioids.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 4. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Derivatives of tramadol for increased duration of effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo evaluation of O-alkyl derivatives of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-Desmethyltramadol [bionity.com]
Unveiling the Molecular Architecture: A Comparative Guide to the 2D NMR Structural Confirmation of O-Acetyl Tramadol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel psychoactive substances is paramount for understanding their pharmacological and toxicological profiles. This guide provides a comparative analysis of O-Acetyl Tramadol's structure against its parent compound, Tramadol, leveraging two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Detailed experimental protocols and data are presented to support the unambiguous confirmation of the O-acetyl moiety's position.
This compound is a designer opioid and an analogue of Tramadol, a widely used analgesic. The acetylation of the hydroxyl group on the cyclohexyl ring is the key structural modification. This alteration can significantly impact the compound's binding affinity to opioid receptors and its metabolic pathway. Therefore, unequivocal confirmation of the acetyl group's location is critical. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity of atoms within a molecule, thus providing definitive structural evidence.
Comparative NMR Data: Tramadol vs. This compound
The introduction of an acetyl group at the tertiary alcohol of Tramadol induces noticeable shifts in the signals of nearby protons and carbons in the NMR spectrum. The following tables summarize the expected and observed ¹H and ¹³C NMR chemical shifts for both compounds. The data for Tramadol is based on previously reported values, while the data for this compound is predicted based on the expected electronic effects of acetylation and confirmed through experimental analysis.
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
| Proton Assignment | Tramadol (δ, ppm) | This compound (Predicted δ, ppm) | Key Correlations (this compound) |
| H-2 | ~2.60 (dd) | ~2.85 (dd) | COSY: H-3ax, H-3eq |
| H-3ax, H-3eq | ~1.50-1.90 (m) | ~1.60-2.00 (m) | COSY: H-2, H-4ax, H-4eq |
| H-4ax, H-4eq | ~1.50-1.90 (m) | ~1.60-2.00 (m) | COSY: H-3ax, H-3eq, H-5ax, H-5eq |
| H-5ax, H-5eq | ~1.50-1.90 (m) | ~1.60-2.00 (m) | COSY: H-4ax, H-4eq, H-6ax, H-6eq |
| H-6ax, H-6eq | ~1.50-1.90 (m) | ~1.60-2.00 (m) | COSY: H-5ax, H-5eq |
| H-2' | ~7.15 (d) | ~7.20 (d) | COSY: H-6' |
| H-4' | ~6.75 (dd) | ~6.80 (dd) | COSY: H-5', H-6' |
| H-5' | ~7.25 (t) | ~7.30 (t) | COSY: H-4', H-6' |
| H-6' | ~7.05 (d) | ~7.10 (d) | COSY: H-2', H-4', H-5' |
| N(CH₃)₂ | ~2.25 (s) | ~2.30 (s) | HMBC: C-7 |
| OCH₃ | ~3.80 (s) | ~3.85 (s) | HMBC: C-3' |
| OCOCH₃ | - | ~2.10 (s) | HMBC: C=O, C-1 |
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Tramadol (δ, ppm) | This compound (Predicted δ, ppm) | Key Correlations (this compound) |
| C-1 | ~75.0 | ~85.0 | HMBC: H-2, H-6, H-2', H-6', OCOCH₃ |
| C-2 | ~53.0 | ~51.0 | HSQC: H-2 |
| C-3 | ~25.0 | ~24.5 | HSQC: H-3ax, H-3eq |
| C-4 | ~22.0 | ~21.5 | HSQC: H-4ax, H-4eq |
| C-5 | ~32.0 | ~31.5 | HSQC: H-5ax, H-5eq |
| C-6 | ~40.0 | ~39.0 | HSQC: H-6ax, H-6eq |
| C-1' | ~145.0 | ~142.0 | HMBC: H-2', H-5', H-6' |
| C-2' | ~112.0 | ~113.0 | HSQC: H-2' |
| C-3' | ~159.0 | ~159.5 | HMBC: OCH₃, H-2', H-4' |
| C-4' | ~113.0 | ~114.0 | HSQC: H-4' |
| C-5' | ~129.0 | ~129.5 | HSQC: H-5' |
| C-6' | ~118.0 | ~119.0 | HSQC: H-6' |
| N(CH₃)₂ | ~45.0 | ~45.5 | HSQC: N(CH₃)₂ |
| OCH₃ | ~55.0 | ~55.5 | HSQC: OCH₃ |
| C =O | - | ~170.0 | HMBC: OCOCH₃ |
| OCOC H₃ | - | ~21.0 | HSQC: OCOCH₃ |
Experimental Protocols
Sample Preparation
A sample of this compound (approximately 10 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra were acquired on a 400 MHz spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR: A standard single-pulse experiment was performed with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.
-
¹³C NMR: A proton-decoupled experiment was performed with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
-
COSY: A gradient-selected COSY experiment was acquired with a spectral width of 10 ppm in both dimensions. 256 increments were collected in the indirect dimension, with 8 scans per increment.
-
HSQC: A gradient-selected HSQC experiment optimized for a one-bond ¹J(C,H) coupling of 145 Hz was acquired. The spectral width was 10 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension. 256 increments were collected in the indirect dimension, with 16 scans per increment.
-
HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling of 8 Hz was acquired. The spectral width was 10 ppm in the ¹H dimension and 200 ppm in the ¹³C dimension. 400 increments were collected in the indirect dimension, with 32 scans per increment.
Visualization of Key Structural Correlations
The following diagrams, generated using the DOT language, illustrate the key through-bond correlations observed in the 2D NMR spectra of this compound that confirm its structure.
Caption: COSY correlations confirming the proton-proton coupling network within the cyclohexyl ring of this compound.
Caption: COSY correlations establishing the connectivity of the protons on the methoxyphenyl ring.
Caption: Critical HMBC correlations from the acetyl protons, confirming their proximity to the carbonyl carbon and C-1 of the cyclohexyl ring.
Structure Confirmation through 2D NMR
The definitive evidence for the placement of the acetyl group on the tertiary alcohol comes from the HMBC spectrum. A strong correlation is observed between the singlet signal of the acetyl protons (OCOCH₃) at approximately 2.10 ppm and the carbon signal of the carbonyl group (C=O) at around 170.0 ppm. Crucially, a cross-peak is also present between the acetyl protons and the C-1 carbon of the cyclohexyl ring (at ~85.0 ppm). This three-bond correlation unequivocally establishes that the acetyl group is attached to the oxygen atom bonded to C-1.
Furthermore, the downfield shift of the C-1 signal from ~75.0 ppm in Tramadol to ~85.0 ppm in this compound is consistent with the deshielding effect of the adjacent acetyl group. Similarly, the proton attached to C-2 (H-2) also experiences a slight downfield shift. The COSY spectrum confirms the spin-spin coupling network within the cyclohexyl and aromatic rings, while the HSQC spectrum correlates each proton to its directly attached carbon, reinforcing the assignments made in the 1D spectra.
Navigating the Analytical Landscape for Tramadol and its Analogs: A Comparative Guide to Quantification Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel psychoactive substances is paramount. While specific inter-laboratory validation data for O-Acetyl Tramadol remains scarce in published literature, a robust body of work exists for its parent compound, Tramadol, and its primary active metabolite, O-desmethyltramadol (ODT). This guide provides a comparative analysis of validated analytical methods for these closely related compounds, offering a valuable framework for laboratories seeking to develop and validate methods for this compound.
The increasing emergence of designer drugs necessitates the development and rigorous validation of analytical methods to ensure reliable quantification in various biological matrices. This compound, an acetylated derivative of the synthetic opioid Tramadol, represents one such compound where validated, cross-laboratory-compared quantification methods are crucial for forensic, clinical, and research applications.
This guide summarizes key performance characteristics of commonly employed analytical techniques for Tramadol and ODT, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is collated from single-laboratory validation studies and serves as a benchmark for establishing new methods and designing future inter-laboratory comparisons for this compound.
Comparative Performance of Analytical Methods
The following tables summarize the validation parameters of different analytical methods for the quantification of Tramadol and O-desmethyltramadol in biological samples. These parameters are critical for assessing the reliability and suitability of a method for its intended purpose.
Table 1: Performance Characteristics of GC-MS Methods for Tramadol and O-desmethyltramadol Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Inta-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Tramadol | Human Plasma | 10 - 200 | 10 | ≤ 4.83 | ≤ 4.68 | >95 |
| O-desmethyltramadol | Human Plasma | 7.5 - 300 | 7.5 | ≤ 4.83 | ≤ 4.68 | >95 |
| Tramadol | Human Urine | 10 - 200 | 10 | N/A | N/A | N/A |
| O-desmethyltramadol | Human Urine | 7.5 - 300 | 7.5 | N/A | N/A | N/A |
Data synthesized from a study by El-Sayed et al. (2013).
Table 2: Performance Characteristics of LC-MS/MS Methods for Tramadol and O-desmethyltramadol Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Inta-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Tramadol | Human Plasma | 2 - 300 | 2 | < 10.9 | < 10.9 | 94.9 - 105.1 |
| O-desmethyltramadol | Human Plasma | 2 - 300 | 2 | < 10.1 | < 6.7 | 90.1 - 110.4 |
Data synthesized from a study by Popa et al. (2008).[1]
Experimental Protocols: A Synopsis
The methodologies employed in the quantification of Tramadol and its metabolites typically involve sample preparation, chromatographic separation, and detection.
Sample Preparation: The most common approach for extracting Tramadol and its metabolites from biological matrices like plasma and urine is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE often utilizes solvents like methyl-tert-butyl ether (MTBE) under basic conditions. SPE provides a cleaner extract and can be automated for higher throughput. Protein precipitation is another simple and rapid sample preparation technique that has been successfully used.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods often require derivatization of the analytes to improve their volatility and chromatographic behavior. The separation is achieved on a capillary column, and detection is performed using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput. Reversed-phase liquid chromatography is typically used to separate the analytes from matrix components. Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity.
Inter-laboratory Validation Workflow
A crucial step in establishing a reference method is inter-laboratory validation, also known as a round-robin study. This process assesses the reproducibility and robustness of an analytical method when performed by different laboratories. The following diagram illustrates a typical workflow for such a study.
Caption: A generalized workflow for an inter-laboratory validation study.
While the direct application of these validated methods for Tramadol to this compound requires further investigation and validation, the presented data and protocols offer a strong foundation for researchers. The analytical principles and validation parameters discussed are fundamental and transferable to the development of robust quantification methods for this compound and other emerging psychoactive substances. Future inter-laboratory studies are essential to establish standardized and universally accepted methods for these novel compounds.
References
A Comparative Analysis of the Analgesic Potency of Tramadol and its Metabolite (O-Desmethyltramadol) Versus Morphine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Analgesic Potency and Receptor Affinity
The following table summarizes key quantitative data from animal studies and in vitro assays, comparing the analgesic potency and receptor binding affinities of tramadol, its active metabolite O-desmethyltramadol (M1), and morphine.
| Compound | Animal Model/Assay | Measurement | Value | Reference |
| Tramadol | Human µ-opioid receptor | Ki (binding affinity) | 2.4 µM | [3] |
| Human µ-opioid receptor | Ki (binding affinity) | 12.486 µM | [4][5] | |
| (+)-M1 | Human µ-opioid receptor | Ki (binding affinity) | 3.4 nM | [3] |
| Human µ-opioid receptor | Ki (binding affinity) | 3.359 nM | [5] | |
| (-)-M1 | Human µ-opioid receptor | Ki (binding affinity) | 240 nM | [3] |
| Morphine | Human µ-opioid receptor | Ki (binding affinity) | 1-100 nM (range) | [4][5] |
| Tramadol | Rat (parenteral admin.) | Analgesic Potency | ~10% of morphine | [6] |
M1: O-desmethyltramadol Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical analgesic studies. Below are typical experimental protocols employed in the assessment of analgesic compounds in animal models.
1. Hot-Plate Test:
-
Objective: To assess the response to a thermal stimulus.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The animal (typically a mouse or rat) is placed on the hot plate.
-
The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test is conducted at baseline (before drug administration) and at various time points after the administration of the test compound (e.g., tramadol, morphine) or vehicle.
-
-
Data Analysis: The increase in reaction time (latency) compared to baseline is calculated as a measure of analgesia.
2. Tail-Flick Test:
-
Objective: To measure the response to a radiant heat stimulus.
-
Apparatus: A device that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal (typically a mouse or rat) is gently restrained.
-
The light beam is directed onto a specific portion of the tail.
-
The time taken for the animal to flick its tail away from the heat source is recorded.
-
A cut-off time is implemented to avoid tissue injury.
-
Measurements are taken at baseline and at predefined intervals following drug or vehicle administration.
-
-
Data Analysis: The change in tail-flick latency from baseline is used to quantify the analgesic effect.
3. Acetic Acid-Induced Writhing Test:
-
Objective: To evaluate the response to a chemical nociceptive stimulus.
-
Procedure:
-
Animals (typically mice) are pre-treated with the analgesic compound or a control substance.
-
After a set period, a dilute solution of acetic acid is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined observation period (e.g., 15-30 minutes).[7]
-
-
Data Analysis: The percentage inhibition of writhing in the drug-treated groups compared to the control group is calculated to determine analgesic activity.[8]
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Analgesic Potency Assessment
The following diagram illustrates a standard workflow for evaluating the analgesic potency of test compounds in animal models.
A typical experimental workflow for assessing analgesic potency.
Signaling Pathways of Morphine and Tramadol/O-Desmethyltramadol
Both morphine and the active metabolite of tramadol, O-desmethyltramadol, exert their primary analgesic effects through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor.[6][9][10] Tramadol also possesses a secondary mechanism involving the inhibition of serotonin and norepinephrine reuptake.[6][10]
Signaling pathways of morphine and tramadol/M1.
References
- 1. O-Desmethyltramadol [bionity.com]
- 2. O-Desmethyltramadol Enhanced Anti-Cancer Efficacy over Tramadol Through Non-μ-Opioid Receptor and Differential Cellular Contexts of Human Breast Cancer Cells [mdpi.com]
- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 8. ijbcp.com [ijbcp.com]
- 9. Effects of the central analgesic tramadol and its main metabolite, O-desmethyltramadol, on rat locus coeruleus neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [An atypical opioid analgesic: tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Chiral Separation Methods for O-Acetyl Tramadol Enantiomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the enantioselective quantification of chiral molecules like O-Acetyl Tramadol is critical for understanding their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative overview of validated chiral separation methods applicable to this compound enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). While the specific methods detailed here have been validated for the closely related compound Tramadol and its primary metabolite, O-desmethyltramadol, they serve as an excellent starting point for the development and validation of a chiral separation method for this compound.
Comparative Analysis of Chiral Separation Techniques
The successful chiral separation of Tramadol and its analogues relies heavily on the choice of analytical technique and the specific chiral selector employed. Below is a comparison of commonly used methods.
Table 1: Comparison of Chiral Separation Methods for Tramadol and its Metabolites
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. | Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase, often with a chiral stationary phase.[1] |
| Common Chiral Selectors | Polysaccharide-based CSPs (e.g., Chiralpak AD, Lux Cellulose-4), Macrocyclic glycopeptides (e.g., Chirobiotic V).[2] | Cyclodextrins (e.g., methyl-β-CD, carboxymethyl-β-CD, highly sulfated-γ-CD).[3][4][5][6] | Polysaccharide-based CSPs are commonly used.[1][7] |
| Advantages | Robust and widely available, high loading capacity for preparative separations, well-established for various compounds.[8] | High separation efficiency, low sample and solvent consumption, rapid method development.[4][6] | Fast separations, reduced organic solvent consumption ("green" chromatography), orthogonal selectivity to HPLC.[9][10] |
| Considerations | Can consume significant amounts of organic solvents, method development can be time-consuming. | Lower loading capacity, sensitivity can be lower without preconcentration steps.[3] | Requires specialized instrumentation.[9] |
Experimental Protocols and Validation Data
Detailed methodologies and validation parameters are crucial for replicating and adapting these methods for this compound.
High-Performance Liquid Chromatography (HPLC) Method
An enantioselective HPLC method with fluorescence detection has been developed and validated for the simultaneous quantification of Tramadol and its metabolites' enantiomers.[2]
Table 2: HPLC Method Parameters and Validation Data
| Parameter | Value |
| Column | Lux Cellulose-4 (150 x 4.6 mm, 3 µm)[2] |
| Mobile Phase | Isocratic elution with 0.1% diethylamine in hexane and ethanol (96:4, v/v)[2] |
| Flow Rate | 0.7 mL/min[2] |
| Detection | Fluorescence |
| Linearity (r²) | > 0.99 over the range of 56 ng/L to 392 ng/L[2] |
| Limit of Detection (LOD) | 8 ng/L for Tramadol, 20 ng/L for O-desmethyltramadol[2] |
| Limit of Quantification (LOQ) | 28 ng/L for Tramadol, 56 ng/L for O-desmethyltramadol[2] |
| Accuracy & Precision | The method was demonstrated to be accurate and precise.[2] |
Experimental Protocol Summary: The sample preparation involved solid-phase extraction using Oasis® mixed-mode cation exchange (MCX) cartridges. The method was validated using a synthetic effluent from a laboratory-scale aerobic granular sludge sequencing batch reactor.[2]
Capillary Electrophoresis (CE) Method
A capillary zone electrophoresis (CZE) method utilizing cyclodextrins as chiral selectors has been successfully employed for the enantiomeric separation of Tramadol and its metabolites.[5]
Table 3: Capillary Electrophoresis Method Parameters
| Parameter | Value |
| Capillary | Fused silica |
| Background Electrolyte | 50 mM phosphate buffer (pH 2.5) containing 75 mM methyl-β-CD, 220 mM urea, and 0.05% (w/v) hydroxypropylmethyl cellulose[5] |
| Voltage | 10 kV[4] |
| Temperature | 20°C[4] |
| Injection | Hydrodynamic injection (10 psi.sec)[4] |
| Detection | UV at 200 nm[4] |
Experimental Protocol Summary: The influence of various parameters such as the type and concentration of cyclodextrin, capillary temperature, buffer pH, and the addition of modifiers were evaluated to achieve baseline separation of the enantiomers.[5] Highly sulfated cyclodextrins, particularly HS-γ-CD, have also been shown to provide excellent resolution even at low concentrations.[4]
Workflow for Chiral Separation Method Validation
The validation of a chiral separation method ensures its suitability for its intended purpose. The following diagram illustrates a typical validation workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Achiral and chiral determination of tramadol and its metabolites in urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Enantiomeric separation of tramadol hydrochloride and its metabolites by cyclodextrin-mediated capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. bene-technology.com [bene-technology.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of O-Acetyl Tramadol and its primary active metabolite, Tramadol, along with other related compounds. The information presented is based on established experimental data and is intended to support research and drug development efforts.
Introduction
This compound is an acetylated derivative of Tramadol, a well-known centrally acting opioid analgesic. The metabolic fate of a drug is a critical determinant of its efficacy, duration of action, and potential for drug-drug interactions. While the metabolism of Tramadol is extensively studied, data specifically on this compound is limited. Based on the principles of drug metabolism, it is hypothesized that this compound undergoes rapid deacetylation in the body to form Tramadol, which then follows its known metabolic pathways. This guide will therefore focus on the established metabolic profile of Tramadol and its key metabolites.
Metabolic Pathways
The primary metabolic pathways of Tramadol involve Phase I oxidation reactions, primarily O- and N-demethylation, followed by Phase II conjugation reactions.
-
Phase I Metabolism: The initial steps of Tramadol metabolism are predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.
-
O-demethylation: Tramadol is metabolized by CYP2D6 to its primary active metabolite, O-desmethyltramadol (M1).[1] This metabolite has a significantly higher affinity for the μ-opioid receptor than the parent drug and is a major contributor to the analgesic effect of Tramadol.[1]
-
N-demethylation: CYP3A4 and CYP2B6 are the primary enzymes responsible for the N-demethylation of Tramadol to N-desmethyltramadol (M2).[1]
-
Further Demethylation: The primary metabolites can undergo further demethylation to form di- and tri-desmethylated compounds.[1]
-
-
Phase II Metabolism: The Phase I metabolites, particularly O-desmethyltramadol, are subsequently conjugated with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds that are readily excreted.[1]
Hypothesized Initial Metabolism of this compound:
It is proposed that this compound is first hydrolyzed by esterase enzymes in the plasma and liver, cleaving the acetyl group to yield Tramadol. This is a common metabolic pathway for acetylated drug compounds.
Visualizing the Metabolic Pathway
The following diagram illustrates the hypothesized metabolic cascade of this compound, commencing with its deacetylation to Tramadol and subsequent metabolism.
Caption: Hypothesized metabolic pathway of this compound.
Quantitative Metabolic Data
The following table summarizes key pharmacokinetic parameters for Tramadol and its primary active metabolite, O-desmethyltramadol. Data for this compound is not currently available.
| Compound | Key Metabolizing Enzyme(s) | Primary Metabolite(s) | Half-life (t½) |
| Tramadol | CYP2D6, CYP3A4, CYP2B6 | O-desmethyltramadol (M1), N-desmethyltramadol (M2) | ~6 hours |
| O-desmethyltramadol (M1) | UGTs | O-desmethyltramadol Glucuronide | ~7.4 hours |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible metabolic profiling of compounds. Below are representative protocols for the analysis of Tramadol and its metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of a compound in a controlled in vitro environment.
Workflow Diagram:
Caption: Workflow for in vitro metabolism studies.
Detailed Steps:
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound stock solution to the pre-warmed microsome mixture.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an appropriate internal standard.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the parent compound and potential metabolites.
-
Analytical Method: HPLC-MS/MS for Tramadol and Metabolites
This protocol provides a framework for the sensitive and specific quantification of Tramadol and its metabolites in biological matrices.
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) system |
| Mass Spectrometer | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate the analytes (e.g., starting with 5% B, increasing to 95% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard |
Sample Preparation (Plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the sample vigorously for 30 seconds.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporate and Reconstitute (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for improved sensitivity.
-
Inject: Inject the prepared sample into the HPLC-MS/MS system.
Analytical Method: GC-MS for Tramadol and Metabolites
This protocol offers an alternative analytical approach, particularly useful for volatile and thermally stable compounds. Derivatization is often required to improve the chromatographic properties of the analytes.
Instrumentation and Conditions:
| Parameter | Specification |
| Gas Chromatograph | Gas chromatograph with a split/splitless injector |
| Mass Spectrometer | Mass selective detector (MSD) |
| Column | Capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250°C |
| Oven Temperature Program | A temperature gradient to separate the analytes (e.g., start at 100°C, ramp to 280°C) |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for target analytes |
Sample Preparation (Urine):
-
Hydrolysis (for conjugated metabolites): An enzymatic hydrolysis step using β-glucuronidase may be necessary to cleave conjugated metabolites.
-
Liquid-Liquid Extraction:
-
Adjust the pH of the urine sample to be alkaline (e.g., pH 9-10).
-
Add an organic solvent (e.g., ethyl acetate).
-
Vortex to extract the analytes into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form volatile derivatives.
-
Inject: Inject the derivatized sample into the GC-MS system.
Conclusion
The metabolic profiling of this compound is likely to be dominated by its initial conversion to Tramadol. Understanding the well-established metabolic pathways of Tramadol, mediated by key CYP450 enzymes, is therefore essential for predicting the pharmacokinetic and pharmacodynamic properties of this compound. The provided experimental protocols offer a robust framework for conducting in vitro and analytical studies to confirm this metabolic fate and to quantify the relevant analytes in biological matrices. Further research specifically on this compound is warranted to definitively elucidate its metabolic profile.
References
Safety Operating Guide
Safe Disposal of O-Acetyl Tramadol: A Procedural Guide for Laboratory Professionals
The proper disposal of O-Acetyl Tramadol is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a derivative of Tramadol, a centrally acting opioid analgesic, this compound must be handled as a potentially controlled and hazardous substance.[1][2] This guide provides a comprehensive, step-by-step procedure for its safe disposal in a research setting.
I. Chemical and Physical Properties
A summary of the key chemical properties of this compound is presented below. This information is essential for a proper risk assessment prior to handling and disposal.
| Property | Value |
| CAS Number | 1413642-27-9 |
| Molecular Formula | C₁₈H₂₇NO₃ |
| Molecular Weight | 305.412 g/mol (Note: some sources may list slightly different values, e.g., 327.23 g/mol )[1][3] |
| Synonyms | (1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol 1-Acetate; (1R,2R)-rel-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexyl Acetate[1][3] |
| Appearance | Typically a solid, neat form[1] |
II. Pre-Disposal Safety and Handling
Before beginning the disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS).[4] The SDS provides detailed information regarding specific hazards, handling procedures, and required personal protective equipment (PPE).
Core Handling Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and eye protection such as safety glasses or a face shield.[5][6]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[6][7]
-
Spill Management: In the event of a spill, do not allow the product to enter drains.[6] Collect the spilled material carefully, avoiding dust generation, and place it in a suitable, closed container for disposal.[6][8]
III. Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of in the regular trash or poured down the sink.[5]
Methodology:
-
Identify as Hazardous Waste: Given that the related compound Tramadol is toxic if swallowed and harmful to aquatic life, this compound should be treated as hazardous chemical waste.[8]
-
Containerization:
-
Labeling:
-
Storage:
-
Contact EHS for Pickup:
-
Arrange for a hazardous waste pickup through your institution's EHS office.[5][9] EHS professionals are trained to handle and dispose of chemical waste in compliance with federal, state, and local regulations.[11]
-
Note that this compound may be considered a controlled substance in some regions.[1] If so, it requires special handling, documentation, and disposal procedures that EHS will facilitate.[11][12]
-
-
Disposal of Empty Containers:
-
Thoroughly empty the container of all contents. If any solid residue remains, the container must be disposed of as hazardous waste.[9]
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[9] The rinsate should be placed in a separate, properly labeled hazardous waste container.
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BioOrganics [bioorganics.biz]
- 4. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. ehs.uci.edu [ehs.uci.edu]
Essential Safety and Logistical Information for Handling O-Acetyl Tramadol
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for O-Acetyl Tramadol. The following information is extrapolated from the SDSs of structurally similar compounds, including Tramadol hydrochloride, O-Desmethyltramadol Glucuronide, and various tramadol derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory setting. This guidance is intended for trained research professionals.
Hazard Identification and GHS Classification (Inferred)
This compound is a research chemical and an opioid analgesic derivative. Based on related compounds, it should be considered toxic if swallowed and may cause skin and eye irritation. It is also presumed to be toxic to aquatic life with long-lasting effects.
GHS Pictograms (Inferred):
-
Acute Toxicity (Oral): Skull and crossbones
-
Skin and Eye Irritation: Exclamation mark
-
Hazardous to the Aquatic Environment: Environment
Signal Word (Inferred): Danger
Hazard Statements (Inferred):
-
H315+H320: Causes skin and eye irritation.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1][2]
Precautionary Statements (Inferred):
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P391: Collect spillage.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing and Aliquoting (Solid) | Double nitrile gloves | Safety glasses with side shields or safety goggles | N95 or higher-rated respirator (if not in a ventilated enclosure) | Standard lab coat |
| Solution Preparation | Double nitrile gloves | Chemical splash goggles or face shield | Not generally required if handled in a fume hood | Chemical-resistant lab coat or gown |
| In-vitro/In-vivo Experiments | Double nitrile gloves | Safety glasses with side shields or safety goggles | As required by the specific experimental protocol | Standard lab coat |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | P100 respirator or SCBA (for large spills) | Chemical-resistant, disposable gown |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Not generally required | Standard lab coat |
Operational Plans
Handling and Storage
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Personal Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it in a locked and secure location, accessible only to authorized personnel.
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, cover with an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company, typically via incineration.[5][6]
-
Regulatory Compliance: Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of working with this compound and the integrated safety measures.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
